4'-Chlorobiphenyl-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBHAVWDSJLCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362702 | |
| Record name | 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153850-83-0 | |
| Record name | 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153850-83-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4'-Chlorobiphenyl-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary synthetic pathway for 4'-Chlorobiphenyl-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document focuses on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, providing a comprehensive overview of the methodology, experimental protocols, and relevant quantitative data.
Introduction
This compound is a crucial building block in organic synthesis, notably as a precursor for the fungicide Boscalid. Its structural motif, an unsymmetrical biaryl system, is a common feature in many biologically active molecules. The efficient synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide outlines the most effective and commonly employed synthetic route, the Suzuki-Miyaura cross-coupling, and provides a detailed protocol for its implementation.
Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is the state-of-the-art method for the formation of carbon-carbon bonds between aryl moieties. This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and generally mild reaction conditions, making it the preferred method for the synthesis of this compound.
The core of this pathway involves the reaction of (4-chlorophenyl)boronic acid with 2-bromobenzaldehyde in the presence of a palladium catalyst and a base.
Reaction Scheme
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Quantitative Data Presentation
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling synthesis of this compound, based on established procedures for similar biaryl syntheses.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Bromobenzaldehyde | 1.0 equivalent | |
| (4-chlorophenyl)boronic acid | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the aryl halide. |
| Catalyst | ||
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1-5 mol% | A common and effective catalyst for this type of coupling. |
| Palladium(II) Acetate [Pd(OAc)₂] with a phosphine ligand | 1-5 mol% | An alternative catalyst system. The ligand (e.g., triphenylphosphine) is crucial for catalyst stability and activity. |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 equivalents | A widely used inorganic base, often in aqueous solution. |
| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 equivalents | Another common and effective base. |
| Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 equivalents | A stronger base that can sometimes improve yields, especially with less reactive substrates. |
| Solvent System | ||
| Toluene / Water | 4:1 to 10:1 v/v | A common biphasic solvent system. |
| 1,4-Dioxane / Water | 4:1 to 10:1 v/v | Another effective solvent mixture. |
| Dimethoxyethane (DME) / Water | 4:1 to 10:1 v/v | A suitable alternative solvent system. |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | Typically refluxing temperature of the solvent system. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/LC-MS for completion. |
| Yield | ||
| Expected Yield | 70 - 95% | Yields are highly dependent on the specific conditions and purity of reagents. |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a detailed experimental protocol for the synthesis of this compound via Suzuki-Miyaura cross-coupling. This protocol is based on established literature procedures for similar transformations.
Materials:
-
2-Bromobenzaldehyde
-
(4-chlorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromobenzaldehyde (1.0 eq.), (4-chlorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to create an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
To the flask, add a degassed mixture of toluene and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Alternative Synthesis Pathways
While the Suzuki-Miyaura coupling is the most efficient and direct route, other methods have been considered for the synthesis of biphenyl structures.
Gomberg-Bachmann Reaction followed by Functional Group Transformation
An alternative, though more circuitous, route involves the Gomberg-Bachmann reaction to form the biphenyl core, followed by a series of transformations to introduce the carbaldehyde group.
-
Diazotization and Gomberg-Bachmann Reaction: p-Chloroaniline is diazotized with sodium nitrite and hydrochloric acid, followed by reaction with benzene to yield 4-chlorobiphenyl.
-
Nitration: The 4-chlorobiphenyl is then nitrated to introduce a nitro group, primarily at the 2-position of the unsubstituted ring.
-
Reduction: The nitro group is reduced to an amino group to give 4'-chloro-[1,1'-biphenyl]-2-amine.
-
Sandmeyer Reaction: The amino group is then converted to a nitrile via the Sandmeyer reaction.
-
Reduction to Aldehyde: The nitrile is finally reduced to the carbaldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).
This multi-step process is generally lower yielding and less atom-economical than the Suzuki-Miyaura coupling.
Direct Formylation of 4-Chlorobiphenyl
Direct formylation of 4-chlorobiphenyl is another theoretical possibility. However, methods such as the Vilsmeier-Haack, Gattermann-Koch, or Duff reactions typically require electron-rich aromatic substrates for efficient reaction.[1][2][3] 4-Chlorobiphenyl is not sufficiently activated, and achieving regioselective formylation at the desired 2-position would be challenging, likely resulting in a mixture of isomers and low yields.
Conclusion
The Suzuki-Miyaura cross-coupling reaction stands out as the most effective and reliable method for the synthesis of this compound. Its high efficiency, tolerance of key functional groups (both the chloro and aldehyde moieties), and the commercial availability of the starting materials make it the ideal choice for both laboratory-scale synthesis and industrial production. The detailed protocol provided in this guide serves as a robust starting point for researchers and professionals in the field of drug development and fine chemical synthesis.
References
An In-depth Technical Guide to 4'-Chlorobiphenyl-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4'-Chlorobiphenyl-2-carbaldehyde. This versatile aromatic aldehyde is a valuable intermediate in medicinal and synthetic organic chemistry, serving as a key building block for a range of complex molecules.
Core Physicochemical Properties
This compound, with the CAS number 153850-83-0, is a biphenyl derivative characterized by a formyl group at the 2-position and a chlorine atom at the 4'-position.[1][2] These substitutions create a sterically hindered and electronically distinct scaffold, making it a privileged component in the synthesis of targeted molecular architectures.
Quantitative Data Summary
The known physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(4-chlorophenyl)benzaldehyde | N/A |
| CAS Number | 153850-83-0 | [1][3] |
| Molecular Formula | C₁₃H₉ClO | [1][3] |
| Molecular Weight | 216.66 g/mol | [1][3] |
| Melting Point | 60-63°C | [1] |
| Boiling Point | 359.9 ± 25.0 °C (Predicted) | [1] |
| Appearance | Yellow Oil / Solid | [1] |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate | [1] |
Spectral Characterization
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in the public domain. However, based on its structure and data from analogous compounds, the following spectral characteristics are expected:
-
¹H NMR: The spectrum would feature signals in the aromatic region (approx. 7.0-8.0 ppm). A distinct singlet for the aldehydic proton would be expected at a downfield chemical shift (approx. 9.5-10.5 ppm).
-
¹³C NMR: The spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde at approximately 190-195 ppm. Multiple signals would be present in the aromatic region (approx. 120-150 ppm).
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be prominent around 1700 cm⁻¹. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹, and C=C stretching bands for the aromatic rings would be seen in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 216, with a characteristic M+2 isotopic peak at m/z 218 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine atom.
Experimental Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling
The most common and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Principle: This reaction involves the cross-coupling of an aryl halide (2-bromobenzaldehyde) with an arylboronic acid (4-chlorophenylboronic acid) in the presence of a palladium catalyst and a base.
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask, add 2-bromobenzaldehyde (1.0 equiv.), 4-chlorophenylboronic acid (1.2 equiv.), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv.), under a positive flow of the inert gas.
-
Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
References
Spectroscopic and Analytical Profile of 4'-Chlorobiphenyl-2-carbaldehyde: A Technical Guide
Introduction
4'-Chlorobiphenyl-2-carbaldehyde, with the CAS number 153850-83-0 and molecular formula C₁₃H₉ClO, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Notably, it serves as a precursor in the manufacturing of the fungicide Boscalid and derivatives of the antihistamine (R)-Cetirizine. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, outlines standard experimental protocols for these analyses, and presents a general workflow for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |
| Aldehydic proton (-CHO) | 9.8 - 10.2 | Singlet (s) | Highly deshielded proton, characteristic of aldehydes. |
| Aromatic protons (H2', H6') | 7.4 - 7.6 | Doublet (d) | Protons on the chlorine-substituted phenyl ring, ortho to the chlorine atom. |
| Aromatic protons (H3', H5') | 7.3 - 7.5 | Doublet (d) | Protons on the chlorine-substituted phenyl ring, meta to the chlorine atom. |
| Aromatic protons (H3, H4, H5, H6) | 7.2 - 7.8 | Multiplet (m) | Protons on the phenyl ring bearing the aldehyde group, exhibiting complex splitting patterns due to coupling with each other. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ, ppm) Range | Notes |
| Carbonyl carbon (C=O) | 190 - 195 | Characteristic chemical shift for an aldehydic carbonyl carbon. |
| Quaternary carbon (C1) | 140 - 145 | Carbon atom of the biphenyl linkage on the aldehyde-substituted ring. |
| Quaternary carbon (C1') | 138 - 142 | Carbon atom of the biphenyl linkage on the chlorine-substituted ring. |
| Quaternary carbon (C4') | 133 - 137 | Carbon atom bearing the chlorine atom. |
| Aromatic CH carbons | 125 - 135 | Chemical shifts for the protonated aromatic carbons. |
| Quaternary carbon (C2) | 130 - 135 | Carbon atom bearing the aldehyde group. |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) Range | Intensity | Notes |
| C=O stretch (aldehyde) | 1690 - 1715 | Strong | Characteristic absorption for an aromatic aldehyde. |
| C-H stretch (aldehyde) | 2810 - 2850 and 2710 - 2750 | Medium to Weak | Fermi resonance doublet, characteristic for the aldehydic C-H bond. |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands indicating the aromatic nature of the compound. |
| C-H bend (aromatic) | 690 - 900 | Strong | Out-of-plane bending vibrations, indicative of substitution patterns. |
| C-Cl stretch | 1000 - 1100 | Medium to Strong | Characteristic absorption for the carbon-chlorine bond. |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion | Notes |
| 216/218 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |
| 215/217 | [M-H]⁺ | Loss of a hydrogen atom from the molecular ion. |
| 187/189 | [M-CHO]⁺ | Loss of the formyl radical. |
| 152 | [M-CHO-Cl]⁺ | Subsequent loss of a chlorine radical. |
| 139 | [C₁₁H₇]⁺ | Further fragmentation of the biphenyl backbone. |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
A standard pulse sequence (e.g., zg30) is used.
-
The spectral width is set to approximately 12-15 ppm.
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.
-
Data is processed with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is employed to obtain singlets for all carbon atoms.
-
The spectral width is set to approximately 220-250 ppm.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data processing is similar to that for ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).
-
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source, typically heated to ensure volatilization.
-
The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a chemical intermediate like this compound.
An In-depth Technical Guide to the Reactivity and Stability of 4'-Chlorobiphenyl-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4'-Chlorobiphenyl-2-carbaldehyde, a key intermediate in the synthesis of various organic compounds, including the fungicide Boscalid. This document details the compound's physical and chemical properties, outlines its known synthetic routes, and explores its reactivity through common organic transformations such as oxidation, reduction, and Schiff base formation. Furthermore, this guide addresses the stability of this compound under various stress conditions, providing insights into its degradation pathways. Experimental protocols for its synthesis and key reactions are provided, alongside analytical methods for its characterization and purity assessment. The guide also touches upon the biological context of this molecule, primarily its role as a precursor and its potential toxicological profile based on related compounds.
Introduction
This compound, with the CAS Number 153850-83-0, is a versatile aromatic aldehyde. Its structure, featuring a biphenyl backbone with a chlorine substituent and a reactive carbaldehyde group, makes it a valuable building block in organic synthesis.[1] A primary application of this compound is as a crucial intermediate in the production of the fungicide Boscalid, a succinate dehydrogenase inhibitor.[2] Understanding the reactivity and stability of this compound is paramount for optimizing synthetic processes, ensuring the quality and purity of final products, and for safe handling and storage.
This guide aims to consolidate the available technical information on this compound, presenting it in a clear and accessible format for researchers and professionals in the fields of chemistry and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and in the design of reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClO | [3][4] |
| Molecular Weight | 216.66 g/mol | [4] |
| Appearance | Yellow Oil / Off-white solid | [4] |
| Melting Point | 60-63 °C | [4] |
| Boiling Point (Predicted) | 359.9 ± 25.0 °C | [4] |
| Density (Predicted) | 1.214 g/cm³ | [4] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [4] |
| Storage Temperature | 2-8 °C | [4] |
Synthesis of this compound
The synthesis of this compound is not extensively detailed in publicly available literature, as it is often an intermediate that is synthesized and used in subsequent steps. However, its synthesis can be inferred from the well-documented synthesis of its precursor, 4'-chloro-2-aminobiphenyl, which is a key intermediate for the fungicide Boscalid. The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction followed by conversion of the amino group to a carbaldehyde.
A plausible synthetic pathway is outlined below:
Detailed Experimental Protocol for Synthesis (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound based on established organic chemistry principles.
Step 1: Synthesis of 4'-Chloro-2-aminobiphenyl via Suzuki-Miyaura Coupling
-
To a solution of 2-bromoaniline (1 equivalent) and 4-chlorophenylboronic acid (1.2 equivalents) in a 2:1 mixture of toluene and water, add potassium carbonate (3 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).
-
Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4'-chloro-2-aminobiphenyl.
Step 2: Conversion to 4'-Chlorobiphenyl-2-carbonitrile via Sandmeyer Reaction
-
Dissolve 4'-chloro-2-aminobiphenyl (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrile.
Step 3: Reduction to this compound
-
Dissolve the crude 4'-chlorobiphenyl-2-carbonitrile in anhydrous toluene and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents) in toluene.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and filter off the aluminum salts.
-
Extract the filtrate with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity of this compound
The reactivity of this compound is dominated by the chemistry of the aromatic aldehyde group. The biphenyl moiety and the chlorine atom primarily exert electronic and steric effects on the reactivity of the aldehyde.
Oxidation to Carboxylic Acid
Aromatic aldehydes are readily oxidized to the corresponding carboxylic acids. A common and effective method for this transformation is the Jones oxidation.
Experimental Protocol: Jones Oxidation
-
Dissolve this compound (1 equivalent) in acetone.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid and water) dropwise until a persistent orange color is observed.
-
Stir the reaction for a few hours at room temperature.
-
Quench the excess oxidant with isopropanol.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting 4'-chlorobiphenyl-2-carboxylic acid can be purified by recrystallization.
Reduction to Alcohol
The reduction of the aldehyde group to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose.[5]
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise, controlling the temperature.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude (4'-chlorobiphenyl-2-yl)methanol by column chromatography on silica gel.
Schiff Base Formation
The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is typically reversible and may be acid or base-catalyzed.
Experimental Protocol: Schiff Base Formation
-
Dissolve this compound (1 equivalent) and a primary amine (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux for several hours, often with the removal of water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting Schiff base can be purified by recrystallization or column chromatography.
Stability of this compound
The stability of this compound is a critical factor for its storage and handling. As an aromatic aldehyde, it is susceptible to degradation under various conditions. A forced degradation study is the standard approach to evaluate the intrinsic stability of a molecule.[6]
References
- 1. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
An In-Depth Technical Guide to 4'-Chlorobiphenyl-2-carbaldehyde: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chlorobiphenyl-2-carbaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its rigid biphenyl scaffold, combined with the reactive aldehyde functionality and the electronic properties imparted by the chlorine atom, makes it a valuable building block for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, with a focus on providing practical information for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 153850-83-0 | [1][2] |
| Molecular Formula | C₁₃H₉ClO | [2] |
| Molecular Weight | 216.66 g/mol | [2] |
| Melting Point | 60-63 °C | |
| Boiling Point | 359.9 ± 25.0 °C (Predicted) | |
| Appearance | Off-white to yellowish powder or crystals | |
| IUPAC Name | 2-(4-chlorophenyl)benzaldehyde | [3] |
Discovery and Historical Context
While a definitive first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the development of synthetic methodologies for creating unsymmetrical biphenyl compounds and the growing interest in chlorinated aromatic compounds in the latter half of the 20th century. The development of cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, provided the foundational chemistry necessary for the efficient synthesis of such substituted biphenyls.
The primary impetus for the synthesis and study of this compound and its precursors appears to be its role as a key intermediate in the production of high-value commercial chemicals, most notably the fungicide Boscalid and derivatives of the antihistamine (R)-Cetirizine.[1][4] The structural core of these molecules relies on the 4'-chlorobiphenyl moiety, and the 2-carbaldehyde group serves as a versatile handle for further chemical transformations.
Evolution of Synthetic Methodologies
The synthesis of this compound can be logically approached through several key strategies, primarily involving the formation of the biphenyl core followed by the introduction or modification of the formyl group. While a specific historical timeline for this particular molecule is not well-documented, the evolution of its synthesis can be inferred from the development of methods for its precursors, 4'-chloro-2-nitrobiphenyl and 4'-chloro-2-aminobiphenyl.
Synthesis via Cross-Coupling Reactions to Form the Biphenyl Core
The most prevalent and efficient methods for constructing the 4'-chlorobiphenyl backbone rely on palladium-catalyzed cross-coupling reactions.
a) Suzuki-Miyaura Coupling:
A highly effective method for forming the C-C bond between the two phenyl rings is the Suzuki-Miyaura coupling. A plausible and documented route involves the coupling of an ortho-substituted benzene derivative with a para-chlorophenylboronic acid. For instance, a method for preparing the precursor 4'-chloro-2-nitrobiphenyl involves the coupling of o-chloronitrobenzene with p-chlorophenylboronic acid.[5]
Experimental Protocol: Synthesis of 4'-chloro-2-nitrobiphenyl via Suzuki-Miyaura Coupling [5]
-
Reactants:
-
o-chloronitrobenzene (1.0 equiv)
-
p-chlorophenylboronic acid (1.5 equiv)
-
Palladium on carbon (Pd/C) (0.032 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
-
Solvent:
-
N,N-Dimethylacetamide (DMAC)
-
Water (DMAC:Water ratio of 30:1 by weight)
-
-
Procedure:
-
To a reaction flask, add o-chloronitrobenzene, p-chlorophenylboronic acid, potassium carbonate, and palladium on carbon.
-
Add the DMAC/water solvent mixture.
-
Heat the reaction mixture to 150 °C and stir for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered.
-
The filtrate is subjected to liquid-liquid extraction with dichloromethane and water.
-
The organic layer is collected, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization from petroleum ether to yield 4'-chloro-2-nitrobiphenyl.
-
-
Quantitative Data:
-
Yield: 69.46%[5]
-
b) Gomberg-Bachmann Reaction:
An alternative, classical method for the synthesis of unsymmetrical biphenyls is the Gomberg-Bachmann reaction. A patented method for the synthesis of the precursor 4'-chloro-2-aminobiphenyl utilizes this approach, starting from p-chloroaniline.[6][7]
Experimental Protocol: Synthesis of 4'-chloro-2-aminobiphenyl via Gomberg-Bachmann Reaction [6][7]
-
Reactants:
-
p-chloroaniline (1.0 equiv)
-
Sodium nitrite (NaNO₂) (1.1 equiv)
-
Hydrochloric acid (HCl)
-
Aniline (in excess)
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
Diazotization: p-chloroaniline is dissolved in hydrochloric acid and water, then cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
Coupling: The diazonium salt solution is then added to a basic solution of aniline. The reaction proceeds to form 4'-chloro-2-aminobiphenyl.
-
Workup: The product is isolated, for example, by precipitation as its hydrochloride salt, followed by neutralization and purification.
-
-
Quantitative Data:
Introduction of the Formyl Group
Once the 4'-chlorobiphenyl core with a suitable functional group at the 2-position is obtained, the formyl group can be introduced.
a) From 4'-chloro-2-aminobiphenyl:
A common method to convert an arylamine to an arylaldehyde is through the Sandmeyer reaction or a related transformation. This would involve the diazotization of 4'-chloro-2-aminobiphenyl followed by reaction with a formylating agent. Although a specific protocol for this transformation on this exact substrate is not detailed in the searched literature, it represents a standard and logical synthetic step.
b) From 4'-chloro-2-nitrobiphenyl:
The synthesis from the nitro precursor would first involve the reduction of the nitro group to an amine.
Experimental Protocol: Reduction of 4'-chloro-2-nitrobiphenyl to 4'-chloro-2-aminobiphenyl [5]
-
Reactants:
-
4'-chloro-2-nitrobiphenyl (1.0 equiv)
-
Iron powder (2.7-4.7 equiv)
-
Hydrochloric acid (0.9-1.64 equiv)
-
-
Solvent:
-
Ethanol
-
-
Procedure:
-
Iron powder is activated by stirring with hydrochloric acid in ethanol at room temperature for 1 hour.
-
4'-chloro-2-nitrobiphenyl, dissolved in ethanol, is added to the reaction mixture.
-
The mixture is heated to reflux and stirred for 3 hours.
-
Upon completion of the reaction, the product is isolated and purified.
-
Following the reduction, the resulting 4'-chloro-2-aminobiphenyl can be converted to the target aldehyde as described above.
Logical Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound based on the available information for its precursors.
Caption: Plausible synthetic pathways to this compound.
Applications in Research and Development
This compound is a valuable intermediate with applications in several areas of chemical research and development:
-
Pharmaceutical Synthesis: It is a key building block for the synthesis of various pharmaceutical candidates. Its role as a precursor to derivatives of (R)-Cetirizine highlights its importance in the development of antihistamines.[1][4]
-
Agrochemical Synthesis: The compound is a crucial intermediate in the industrial production of the fungicide Boscalid.[6][7]
-
Ligand Synthesis for Catalysis: The biphenyl structure can be incorporated into ligands for transition metal catalysis, where the electronic and steric properties of the substituents can be tuned to influence the catalytic activity and selectivity.
-
Structure-Activity Relationship (SAR) Studies: The defined structure of this compound allows for systematic modifications, making it a useful tool for medicinal chemists exploring the relationship between molecular structure and biological activity.
-
Materials Science: The biphenyl moiety is a common component of liquid crystals and other advanced organic materials. The aldehyde functionality allows for its incorporation into polymeric structures.
Conclusion
While the precise historical details of the discovery of this compound are not extensively documented, its importance as a synthetic intermediate is well-established. The development of modern cross-coupling reactions has enabled its efficient synthesis, primarily through the construction of its precursors. This technical guide has outlined the plausible and documented synthetic routes to these precursors and, by extension, to the target molecule itself. The versatility of this compound ensures its continued relevance in the fields of drug discovery, agrochemicals, and materials science. Further research into novel and more sustainable synthetic methods for this and related compounds will undoubtedly continue to be an active area of investigation.
References
- 1. 4'-CHLORO-BIPHENYL-2-CARBALDEHYDE | 153850-83-0 [chemicalbook.com]
- 2. This compound|153850-83-0 - Debyesci [debyesci.com]
- 3. This compound | High Purity [benchchem.com]
- 4. CAS:153850-83-0;4'-Chlorobiphenyl-2-carboxaldehyde-西安齐岳生物 [0qy.com]
- 5. CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents [patents.google.com]
- 6. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 7. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]
Solubility Profile of 4'-Chlorobiphenyl-2-carbaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4'-Chlorobiphenyl-2-carbaldehyde in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and outlines a detailed, generalized experimental protocol for determining precise solubility values. This guide is intended to support research scientists and professionals in drug development in handling and utilizing this compound effectively.
Qualitative Solubility Data
Based on available safety and technical data sheets, this compound has been noted for its solubility in specific organic solvents. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation processes.
Table 1: Qualitative Solubility of this compound
| Solvent Name | Chemical Formula | Solubility |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[1] |
| Ethyl Acetate | C₄H₈O₂ | Soluble[1] |
Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not provide information on the concentration at which saturation is reached or the influence of temperature. For precise applications, experimental determination of quantitative solubility is highly recommended.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following methodology outlines the "excess solid" or shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent. This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (e.g., Dichloromethane, Ethyl Acetate, and others as required) of high purity (HPLC grade or equivalent)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Centrifuge
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Vials for sample collection
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be required to determine the time to reach equilibrium (e.g., 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostat for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.
-
-
Quantification of Solute:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC: Develop a suitable method (column, mobile phase, flow rate, and detection wavelength) to achieve good separation and quantification of the analyte.
-
For UV-Vis: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent and use the Beer-Lambert law to calculate the concentration.
-
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
-
Repeat the experiment at different temperatures to understand the temperature dependency of the solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.
Caption: Workflow for determining the solubility of this compound.
References
The Environmental Persistence and Toxicological Profile of Chlorinated Biphenyls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polychlorinated biphenyls (PCBs) are a class of synthetic organochlorine compounds that, due to their chemical stability and desirable physical properties, were once widely used in a multitude of industrial applications. However, their resistance to degradation has led to their persistence in the environment, bioaccumulation in food chains, and significant toxicological concerns for both wildlife and humans. This technical guide provides an in-depth overview of the environmental fate and toxicity of chlorinated biphenyls, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of their action.
Environmental Fate of Chlorinated Biphenyls
The environmental behavior of PCBs is governed by their physicochemical properties, which vary depending on the degree and position of chlorine substitution on the biphenyl structure. There are 209 possible PCB congeners, each with unique properties that influence its partitioning, persistence, and transport in the environment.
Physicochemical Properties
PCBs are characterized by low water solubility, low vapor pressure, and high octanol-water partition coefficients (Kow), making them hydrophobic and lipophilic.[1][2][3] These properties contribute to their strong adsorption to soil, sediments, and organic matter, as well as their propensity to accumulate in the fatty tissues of living organisms.[4][5] The degree of chlorination is a key determinant of these properties; as the number of chlorine atoms increases, water solubility and vapor pressure decrease, while lipophilicity and resistance to degradation generally increase.[1]
Table 1: Physicochemical Properties of Selected PCB Congeners
| Congener (IUPAC No.) | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Vapor Pressure (Pa at 25°C) | Log Kow | Henry's Law Constant (Pa·m³/mol at 25°C) |
| 2,2'-Dichlorobiphenyl (PCB 8) | 223.1 | 0.2 | 0.0061 | 5.02 | 49.3 |
| 2,4,4'-Trichlorobiphenyl (PCB 28) | 257.5 | 0.015 | 0.00087 | 5.67 | 34.4 |
| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | 292.0 | 0.0019 | 0.00041 | 6.11 | 33.5 |
| 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) | 326.4 | 0.0004 | 0.000046 | 6.38 | 32.4 |
| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | 360.9 | 0.000054 | 0.0000061 | 6.92 | 26.3 |
| 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB 180) | 395.3 | 0.000003 | 0.0000008 | 7.36 | 17.2 |
Data compiled from various sources.
Persistence and Degradation
PCBs are highly resistant to metabolic and chemical degradation, leading to their long persistence in the environment.[6] Half-lives in soil can range from years to decades, depending on the congener and environmental conditions.[7] The primary degradation pathways are microbial, occurring under both aerobic and anaerobic conditions.[6]
-
Aerobic Degradation: Bacteria can oxidatively degrade PCBs through the biphenyl dioxygenase pathway, which is more effective for less chlorinated congeners.
-
Anaerobic Degradation: Reductive dechlorination by anaerobic microorganisms is a key process for the breakdown of highly chlorinated congeners in sediments.
Bioaccumulation and Biomagnification
Due to their lipophilicity, PCBs readily bioaccumulate in the fatty tissues of organisms.[8][9] This leads to biomagnification, where the concentration of PCBs increases at successively higher trophic levels of the food chain.[8][9][10][11] Bioconcentration factors (BCFs), which measure the accumulation of a chemical from water into an organism, can be extremely high for PCBs, particularly for the more chlorinated congeners.[12]
Table 2: Bioconcentration Factors (BCF) for Selected PCB Congeners in Fish
| Congener (IUPAC No.) | Log BCF |
| PCB 28 | 4.3 |
| PCB 52 | 4.7 |
| PCB 101 | 5.2 |
| PCB 138 | 5.8 |
| PCB 153 | 6.0 |
| PCB 180 | 6.5 |
Data represents approximate values and can vary based on species and environmental conditions.
Toxicity of Chlorinated Biphenyls
The toxicity of PCBs is complex and varies significantly among different congeners.[1] The toxic effects are broadly categorized based on the congener's ability to bind to the aryl hydrocarbon receptor (AhR).
Mechanisms of Toxicity
Dioxin-Like PCBs: A subset of PCB congeners, known as "dioxin-like" PCBs, have a planar molecular structure that allows them to bind with high affinity to the Aryl Hydrocarbon Receptor (AhR).[9] This binding initiates a signaling cascade that leads to the transcription of various genes, including those involved in xenobiotic metabolism (e.g., cytochrome P450s).[13] The persistent activation of the AhR pathway is a primary mechanism for many of the toxic effects of these congeners, including carcinogenicity, immunotoxicity, and developmental toxicity.[9][13]
Non-Dioxin-Like PCBs: These congeners do not bind to the AhR but exert their toxicity through other mechanisms.[14] These include disruption of intracellular signaling pathways, interference with calcium homeostasis, and the generation of reactive oxygen species (ROS), leading to oxidative stress.[12][15] Non-dioxin-like PCBs are particularly noted for their neurotoxic effects.[14]
Toxic Endpoints
Exposure to PCBs has been associated with a wide range of adverse health effects in both humans and wildlife.[16][17]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as Group 1 carcinogens, meaning they are carcinogenic to humans.[1] Evidence from animal studies shows that PCBs can cause liver tumors.[18]
-
Neurotoxicity: Developmental exposure to PCBs is particularly concerning, with studies showing effects on cognitive function, learning, and memory.[12][15][19] Non-dioxin-like PCBs are the primary drivers of these neurotoxic effects.[14]
-
Immunotoxicity: PCBs can suppress the immune system, leading to increased susceptibility to infections.[1] Dioxin-like PCBs are potent immunotoxicants.
-
Reproductive and Developmental Toxicity: PCBs can disrupt endocrine function and have been linked to adverse reproductive outcomes, including reduced birth weight and developmental delays.[20][21]
Table 3: Toxicity Reference Values for Selected PCB Mixtures and Congeners
| Substance | Species | Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference Dose (RfD) (µg/kg/day) |
| Aroclor 1254 | Rat | Reproductive | - | 0.25 | - |
| Aroclor 1248 | Monkey | Reproductive | - | 0.008 | - |
| PCB 118 | Human | Semen Quality | - | - | 0.0029 |
| PCB 126 | Human | Semen Quality | - | - | 0.000073 |
| PCB 153 | Human | Semen Quality | - | - | 0.0058 |
| PCB 169 | Human | Semen Quality | - | - | 0.00533 |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level. Data compiled from various sources.[20][22]
Table 4: Immunotoxicity of Commercial Aroclor Mixtures in Mice
| Aroclor Mixture | ED50 (mg/kg) |
| Aroclor 1260 | 104 |
| Aroclor 1254 | 118 |
| Aroclor 1248 | 190 |
| Aroclor 1242 | 391 |
| Aroclor 1016 | 408 |
| Aroclor 1232 | 464 |
ED50: Effective dose causing a 50% reduction in the splenic plaque-forming cell response. Data from a study in C57BL/6 mice.[1]
Experimental Protocols
Analysis of PCBs in Environmental Samples (GC-MS)
The standard method for the analysis of PCBs in environmental matrices like soil, water, and sediment is gas chromatography-mass spectrometry (GC-MS).[2][6][7][23]
Methodology:
-
Sample Preparation:
-
Water: Liquid-liquid extraction with a non-polar solvent like hexane.
-
Soil/Sediment: Soxhlet extraction or sonication with a solvent mixture (e.g., hexane/acetone).
-
-
Extract Cleanup: The crude extract is passed through a column containing adsorbents like silica gel or alumina to remove interfering compounds.
-
Concentration: The cleaned extract is concentrated to a small volume, typically using a rotary evaporator or a gentle stream of nitrogen.
-
GC-MS Analysis:
-
An aliquot of the concentrated extract is injected into the gas chromatograph.
-
The different PCB congeners are separated based on their boiling points and interaction with the GC column.
-
The separated congeners then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratio of the fragments is used to identify and quantify each congener.
-
Assessment of Neurotoxicity: The Morris Water Maze
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents, which can be affected by neurotoxic compounds like PCBs.[3][8][10][16][24]
Protocol:
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Acquisition Phase (Training):
-
The rodent is placed in the water at different starting locations and must find the hidden platform.
-
The time it takes to find the platform (escape latency) and the path taken are recorded.
-
This is repeated over several days. A decrease in escape latency indicates learning.
-
-
Probe Trial (Memory Test):
-
The platform is removed from the pool.
-
The rodent is allowed to swim for a set period.
-
The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Assessment of Immunotoxicity: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a versatile technique used to measure the levels of specific antibodies or cytokines in biological samples, providing an indication of immune function.[25]
Protocol:
-
Antigen Coating: The wells of a microplate are coated with a specific antigen.
-
Sample Addition: Serum or other biological samples from exposed and control animals are added to the wells. If antibodies against the antigen are present, they will bind.
-
Secondary Antibody: A secondary antibody that is conjugated to an enzyme and recognizes the primary antibody is added.
-
Substrate Addition: A substrate for the enzyme is added, which produces a colored product.
-
Detection: The intensity of the color is measured using a spectrophotometer, which is proportional to the amount of antibody in the sample.
Conclusion
Chlorinated biphenyls remain a significant environmental and public health concern due to their persistence, bioaccumulative potential, and diverse toxic effects. A thorough understanding of their environmental fate and the mechanisms underlying their toxicity is crucial for risk assessment and the development of remediation strategies. The use of standardized and sensitive experimental protocols is essential for accurately quantifying PCB levels and characterizing their toxicological profiles. Continued research into the complex interactions of PCB congeners and their metabolites with biological systems will further enhance our ability to mitigate the risks associated with these legacy pollutants.
References
- 1. Dose-response immunotoxicities of commercial polychlorinated biphenyls (PCBs) and their interaction with 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Time course of congener uptake and elimination in rats after short-term inhalation exposure to an airborne polychlorinated biphenyl (PCB) mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peakscientific.com [peakscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nationalacademies.org [nationalacademies.org]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of a Polymeric Implant System to Assess the Neurotoxicity of Subacute Exposure to 2,2’,5,5’-Tetrachlorobiphenyl-4-ol, a Human Metabolite of PCB 52, in Male Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotoxicity of polychlorinated biphenyls and related organohalogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. The neurotoxicity of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. escholarship.org [escholarship.org]
- 20. Reproductive toxicity of commercial PCB mixtures: LOAELs and NOAELs from animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. cromlab-instruments.es [cromlab-instruments.es]
- 24. UC Davis - Morris Water Maze [protocols.io]
- 25. Use of the enzyme-linked immunosorbent assay (ELISA) in immunotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Health and Safety Profile of 4'-Chlorobiphenyl-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information for 4'-Chlorobiphenyl-2-carbaldehyde (CAS No. 153850-83-0). The information is compiled for professionals in research, development, and manufacturing who may handle this compound. This document summarizes key safety data, outlines standard handling procedures, and describes typical experimental methodologies for hazard assessment.
Chemical and Physical Properties
This compound is a chlorinated biphenyl derivative. A summary of its key physical and chemical properties is presented in Table 1. Proper storage is crucial; it should be stored at 2-8°C for short-term use and at -20°C for long-term stability[1][2].
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 153850-83-0[3][4] |
| Molecular Formula | C₁₃H₉ClO[3][4] |
| Molecular Weight | 216.66 g/mol [3] |
| Appearance | Yellow Oil[1] |
| Melting Point | 60-63°C[1][3] |
| Boiling Point (Predicted) | 359.9 ± 25.0 °C[1][3] |
| Density (Predicted) | 1.214 g/cm³[1] |
| Solubility | Soluble in Dichloromethane (DCM) and Ethyl Acetate[1] |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term)[1][2] |
Hazard Identification and Classification
Based on available safety data sheets, this compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.
Table 2: GHS Hazard Classification
| Classification | Code | Statement | Pictogram |
| Acute Toxicity (Oral), Category 4 | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation, Category 2 | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation, Category 2A | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — Single exposure, Category 3 | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source: ChemicalBook[3]
Safe Handling and Emergency Procedures
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE) and Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working outside a fume hood or with powders that may become airborne, a NIOSH-approved respirator is recommended.
Storage and Handling
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols for Toxicological Assessment
While specific toxicological studies for this compound are not publicly available, this section describes the standard Organisation for Economic Co-operation and Development (OECD) guidelines typically used to generate the hazard data presented.
Acute Oral Toxicity (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance, leading to classifications such as H302 (Harmful if swallowed).
-
Principle: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of animals at a defined dose. The outcome of the test is the estimation of a dose range that causes mortality or evident toxicity.
-
Animal Model: Typically, rats or mice of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
A necropsy of all animals is performed at the end of the observation period.
-
-
Data Analysis: The results are used to estimate the LD₅₀ (median lethal dose) and to classify the substance according to the GHS.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test determines the potential of a substance to cause skin irritation or corrosion, corresponding to the H315 (Causes skin irritation) classification.
-
Principle: The substance is applied to the skin of an animal, and the degree of irritation is observed and scored over a specified period.
-
Animal Model: The albino rabbit is the preferred species.
-
Procedure:
-
A small area of the animal's fur is clipped.
-
A measured amount of the test substance is applied to a small area of the skin and covered with a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified based on these scores.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This guideline is used to assess the potential of a substance to cause serious eye damage or irritation, leading to the H319 (Causes serious eye irritation) classification.
-
Principle: The test substance is instilled into the eye of an animal, and the effects on the cornea, iris, and conjunctiva are evaluated.
-
Animal Model: The albino rabbit is typically used.
-
Procedure:
-
A single dose of the substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Observations are made for corneal opacity, iritis, and conjunctival redness and swelling (chemosis).
-
-
Data Analysis: The scores for each effect are recorded and used to classify the substance based on the severity and reversibility of the eye damage.
Logical Workflow for Chemical Safety Assessment
The following diagram illustrates the logical workflow for assessing and managing the risks associated with a chemical substance like this compound.
Caption: Chemical Safety Assessment and Management Workflow.
References
Methodological & Application
Application Notes and Protocols: 4'-Chlorobiphenyl-2-carbaldehyde in Fungicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the utilization of 4'-Chlorobiphenyl-2-carbaldehyde as a versatile starting material in the synthesis of potential fungicidal agents. While direct synthesis of commercial fungicides from this specific aldehyde is not widely documented, its structure presents a valuable scaffold for developing novel antifungal compounds, including analogues of established fungicides and new chemical entities.
Introduction
Biphenyl derivatives are a well-established class of compounds exhibiting a broad spectrum of biological activities, including potent antifungal properties. A prominent example is the commercial fungicide Boscalid, a succinate dehydrogenase inhibitor (SDHI) widely used in agriculture. The key intermediate in the synthesis of Boscalid is 4'-chloro-2-aminobiphenyl. This compound, possessing a reactive aldehyde group, serves as a logical precursor to this key amine through reductive amination, opening a pathway to the synthesis of Boscalid and its analogues.
Furthermore, the aldehyde functionality of this compound allows for its use in classic condensation reactions, such as the Claisen-Schmidt condensation, to generate chalcones. Chalcones are a class of natural and synthetic compounds known for their diverse biological activities, including significant antifungal efficacy.
This document outlines two primary applications of this compound in fungicide synthesis:
-
As a precursor to 4'-chloro-2-aminobiphenyl for the synthesis of Boscalid.
-
As a reactant in the synthesis of novel antifungal chalcone derivatives.
Application 1: Synthesis of Boscalid via a this compound Intermediate
This section details a proposed two-step synthesis of the fungicide Boscalid starting from this compound. The first step involves the conversion of the aldehyde to the corresponding amine via reductive amination, followed by the amidation of the resulting amine with 2-chloronicotinoyl chloride.
Signaling Pathway of Target Fungicide (Boscalid)
Boscalid functions by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi. This inhibition disrupts the fungal respiration process, leading to a cessation of energy production and ultimately, cell death.
Experimental Workflow: Boscalid Synthesis
Detailed Experimental Protocols
Step 1: Reductive Amination of this compound
This protocol describes the conversion of the aldehyde to the corresponding primary amine using sodium borohydride as the reducing agent and ammonia as the nitrogen source.
-
Materials:
-
This compound
-
Methanol (MeOH)
-
Aqueous Ammonia (28-30%)
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric Acid (HCl, 1M)
-
Sodium Bicarbonate (NaHCO₃, saturated solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add aqueous ammonia (10-20 eq) to the solution and stir at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4'-chloro-2-aminobiphenyl.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of Boscalid by Amidation
This protocol details the reaction of the synthesized 4'-chloro-2-aminobiphenyl with 2-chloronicotinoyl chloride.
-
Materials:
-
4'-chloro-2-aminobiphenyl (from Step 1)
-
2-chloronicotinoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
-
Procedure:
-
Dissolve 4'-chloro-2-aminobiphenyl (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add triethylamine or pyridine (1.1-1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 2-chloronicotinoyl chloride (1.05 eq) in anhydrous dichloromethane to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Boscalid.
-
Quantitative Data Summary
| Step | Reactant | Product | Typical Yield (%) | Purity (%) |
| 1. Reductive Amination | This compound | 4'-chloro-2-aminobiphenyl | 70-85 | >95 |
| 2. Amidation | 4'-chloro-2-aminobiphenyl | Boscalid | 80-95 | >98 |
Note: Yields are indicative and may vary based on reaction scale and optimization.
Application 2: Synthesis of Novel Antifungal Chalcones
This section outlines the synthesis of a novel chalcone derivative from this compound and a suitable ketone via a Claisen-Schmidt condensation. Chalcones with halogen substitutions have shown promising antifungal activity.[1]
Proposed Synthetic Pathway
Detailed Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with a substituted acetophenone.
-
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-hydroxyacetophenone)
-
Ethanol (EtOH)
-
Aqueous Sodium Hydroxide (NaOH, 10-20%)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dilute Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide solution dropwise with vigorous stirring.
-
Maintain the reaction at a low temperature for 2-4 hours, and then allow it to stir at room temperature overnight. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Anticipated Quantitative Data
| Product Class | Synthetic Method | Starting Materials | Typical Yield (%) | Potential Antifungal Activity |
| Chalcone Derivative | Claisen-Schmidt Condensation | This compound, Substituted Acetophenone | 60-90 | Broad-spectrum fungicidal |
Note: The antifungal activity will be dependent on the specific ketone used in the synthesis and needs to be determined through biological screening.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potential fungicidal compounds. The protocols provided herein offer robust starting points for the synthesis of the established fungicide Boscalid and for the exploration of novel chalcone derivatives with antifungal properties. Researchers are encouraged to adapt and optimize these methods for their specific research and development needs. Further investigation into the structure-activity relationships of the synthesized compounds will be crucial for the development of new and effective fungicides.
References
4'-Chlorobiphenyl-2-carbaldehyde: A Versatile Building Block in Organic Synthesis
Introduction: 4'-Chlorobiphenyl-2-carbaldehyde is a highly valuable and versatile aromatic aldehyde intermediate that serves as a crucial building block in the landscape of organic and medicinal chemistry. Its unique structure, featuring a biphenyl core with a formyl group at the ortho position and a chlorine atom at the para' position, provides a privileged scaffold for the construction of complex molecular architectures. The reactivity of the aldehyde group allows for a diverse range of chemical transformations, including condensation, reduction, and oxidation reactions, making it an essential precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Application Notes
The strategic placement of the formyl and chloro substituents on the biphenyl framework imparts specific steric and electronic properties that are instrumental in designing molecules with desired biological activities and material characteristics. This section highlights key applications of this compound in the synthesis of notable compounds.
Synthesis of Angiotensin II Receptor Blockers (ARBs)
This compound and its derivatives are pivotal intermediates in the synthesis of sartans, a class of antihypertensive drugs.
-
Valsartan Intermediate Synthesis: In the synthesis of Valsartan, a biphenyl aldehyde derivative is a key precursor. The synthesis involves a reductive amination reaction between the aldehyde and L-valine methyl ester. While specific protocols starting directly from this compound are proprietary, the general strategy involves the formation of an imine followed by reduction to the corresponding amine. The resulting intermediate is then further elaborated to afford the final active pharmaceutical ingredient (API).
-
Telmisartan Analogue Synthesis: The synthesis of Telmisartan and its analogues often employs a Suzuki-Miyaura cross-coupling reaction to construct the characteristic biphenyl core. A key intermediate in some synthetic routes is a biphenyl carbaldehyde, which is subsequently used in a reductive amination-condensation sequence to build the benzimidazole moiety. Although many reported syntheses build the biphenyl aldehyde in situ, this compound can serve as a readily available starting material for the synthesis of Telmisartan analogues.
Synthesis of Biologically Active Heterocycles
The reactivity of the aldehyde functionality in this compound makes it an excellent starting point for the synthesis of various heterocyclic compounds with potential biological activities.
-
Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are not only important intermediates but also exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biphenyl moiety can enhance these activities and influence the pharmacokinetic properties of the resulting molecules.
-
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many natural products and pharmaceuticals. This compound can react with biogenic amines, such as tryptamine, under acidic conditions to yield the corresponding polycyclic products.
Olefin Synthesis via Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can be reacted with various phosphorus ylides to generate stilbene derivatives and other substituted olefins. These products can serve as building blocks for polymers, organic light-emitting diodes (OLEDs), and other advanced materials.
Experimental Protocols
This section provides detailed experimental protocols for key reactions involving biphenyl aldehyde derivatives, which can be adapted for this compound.
Protocol 1: General Procedure for Reductive Amination in the Synthesis of a Valsartan Intermediate Analogue
This protocol is adapted from the general synthesis of valsartan intermediates.
Reaction Scheme:
A schematic for the reductive amination.
Materials:
-
This compound
-
L-Valine methyl ester hydrochloride
-
Triethylamine
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of L-valine methyl ester hydrochloride in toluene, add triethylamine and stir for 15 minutes at room temperature.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and monitor the formation of the imine intermediate by TLC.
-
After completion of the condensation, cool the reaction mixture to 0 °C.
-
Slowly add a solution of sodium borohydride in methanol.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Illustrative):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Weight (g) | Yield (%) |
| This compound | 216.66 | 10 | 2.17 | - |
| L-Valine methyl ester HCl | 167.64 | 12 | 2.01 | - |
| Product | 331.84 | - | - | ~85 |
Spectroscopic Data (Expected for Product):
-
¹H NMR (CDCl₃): δ (ppm) 7.2-7.8 (m, 8H, Ar-H), 4.1 (d, 1H), 3.9 (d, 1H), 3.7 (s, 3H), 3.2 (dd, 1H), 2.2 (m, 1H), 0.9 (d, 6H).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₉H₂₂ClNO₂: 332.13, found 332.1.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of an aryl halide with a boronic acid, which is a key step in the synthesis of many biphenyl compounds.
Reaction Workflow:
Workflow for a typical Suzuki-Miyaura coupling.
Materials:
-
This compound (as a model for an existing biphenyl halide) or a suitable precursor like 2-bromo-4'-chlorobiphenyl
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent and water (if using a biphasic system).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Illustrative for a model reaction):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Weight (g) | Yield (%) |
| 2-Bromo-4'-chlorobiphenyl | 283.56 | 5 | 1.42 | - |
| Phenylboronic acid | 121.93 | 6 | 0.73 | - |
| Product (4-Chlorobiphenyl) | 188.65 | - | - | ~90 |
Spectroscopic Data (Expected for a generic tri-phenyl product):
-
¹H NMR (CDCl₃): δ (ppm) 7.2-8.0 (m, Ar-H).
-
¹³C NMR (CDCl₃): δ (ppm) 125-145 (Ar-C).
-
MS (ESI): m/z [M+H]⁺ corresponding to the expected product.
Conclusion
This compound is a cornerstone building block in modern organic synthesis, offering a gateway to a wide array of complex molecules. Its utility in the synthesis of high-value compounds, particularly in the pharmaceutical industry, underscores its importance. The protocols provided herein, adapted from established synthetic routes, offer a foundational guide for researchers and scientists to explore the vast potential of this versatile intermediate in their synthetic endeavors. Further exploration and optimization of reaction conditions for specific applications will undoubtedly continue to expand the synthetic utility of this compound.
Synthetic Route to Boscalid from 4'-Chlorobiphenyl-2-carbaldehyde: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boscalid is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). It is widely used in agriculture to control a range of fungal pathogens on various crops. The core structure of Boscalid is a biphenyl amide, specifically 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide. Industrial synthesis of Boscalid and its key intermediate, 4'-chloro-2-aminobiphenyl, typically involves Suzuki coupling of precursors like 2-chloronitrobenzene with 4-chlorophenylboronic acid, followed by reduction of the nitro group.[1][2]
This application note outlines a proposed synthetic pathway to Boscalid starting from a different precursor: 4'-Chlorobiphenyl-2-carbaldehyde . While not a conventional industrial route, this pathway is chemically sound and provides an alternative approach for laboratory-scale synthesis. The proposed route involves a three-step sequence:
-
Oxidation of the aldehyde to a carboxylic acid.
-
Curtius Rearrangement to convert the carboxylic acid to the key amine intermediate.
-
Amide Coupling to form the final Boscalid product.
This document provides detailed experimental protocols for each step, a summary of expected quantitative data, and a workflow diagram for clarity.
Data Presentation: Summary of the Synthetic Route
The following table summarizes the key transformations, reagents, and expected yields for the synthesis of Boscalid from this compound.
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Oxidation | This compound | Sodium chlorite (NaClO₂), Hydrogen peroxide (H₂O₂), Sodium dihydrogen phosphate (NaH₂PO₄) | 4'-Chlorobiphenyl-2-carboxylic acid | 90-95% |
| 2 | Curtius Rearrangement | 4'-Chlorobiphenyl-2-carboxylic acid | 1. Oxalyl chloride, DMF (cat.)2. Sodium azide (NaN₃)3. Toluene, heat4. HCl (aq) | 4'-Chloro-[1,1'-biphenyl]-2-amine | 75-85% |
| 3 | Amide Coupling | 4'-Chloro-[1,1'-biphenyl]-2-amine | 2-Chloronicotinoyl chloride, Triethylamine (TEA), Dichloromethane (DCM) | Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) | >90% |
Synthetic Workflow Diagram
The logical flow of the synthetic pathway from the starting precursor to the final Boscalid product is illustrated below.
Caption: Proposed three-step synthesis of Boscalid from a carbaldehyde precursor.
Experimental Protocols
Disclaimer: This proposed route involves hazardous materials and reactions. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Oxidation of this compound to 4'-Chlorobiphenyl-2-carboxylic acid
This protocol utilizes a standard Pinnick-type oxidation, known for its high efficiency and tolerance of various functional groups.[3]
Materials:
-
This compound
-
tert-Butanol
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq) to the solution, which acts as a scavenger for the hypochlorite byproduct.
-
In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq).
-
Cool the aldehyde solution to 0 °C using an ice bath.
-
Slowly add the aqueous sodium chlorite/phosphate solution to the stirring aldehyde solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the tert-butanol.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4'-Chlorobiphenyl-2-carboxylic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Curtius Rearrangement to 4'-Chloro-[1,1'-biphenyl]-2-amine
This protocol describes the conversion of the carboxylic acid to the key amine intermediate via an acyl azide. The Curtius rearrangement is a reliable method for this transformation.[4][5][6]
Materials:
-
4'-Chlorobiphenyl-2-carboxylic acid
-
Dichloromethane (DCM), anhydrous
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Acetone
-
Sodium azide (NaN₃)
-
Toluene, anhydrous
-
Concentrated Hydrochloric acid (HCl)
-
5 M Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
Acyl Chloride Formation: To a solution of 4'-Chlorobiphenyl-2-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic drop of DMF. Cool the mixture to 0 °C. Add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours. The evolution of gas (CO₂ and CO) should be observed. Once the reaction is complete (monitored by TLC or IR), remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Acyl Azide Formation (Caution: Acyl azides can be explosive): Dissolve the crude acyl chloride in acetone and cool to 0 °C. In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it dropwise to the acyl chloride solution. Stir vigorously at 0 °C for 1 hour.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with cold water and brine, then dry over anhydrous MgSO₄. Do not heat the solution. Carefully concentrate the solution under reduced pressure at low temperature to obtain the crude acyl azide.
-
Rearrangement and Hydrolysis: Immediately dissolve the crude acyl azide in anhydrous toluene. Heat the solution gently to reflux (approx. 80-100 °C) until nitrogen evolution ceases (typically 1-2 hours). This step forms the isocyanate intermediate.
-
Cool the solution and add 3 M aqueous HCl (4.0 eq). Heat the biphasic mixture to reflux and stir vigorously for 4-6 hours to hydrolyze the isocyanate and the resulting carbamic acid.
-
Cool the mixture to room temperature. Separate the layers and wash the aqueous layer with ethyl acetate.
-
Make the aqueous layer basic (pH > 10) by the careful addition of 5 M NaOH.
-
Extract the resulting amine product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4'-Chloro-[1,1'-biphenyl]-2-amine.[7]
Step 3: Amide Coupling to Synthesize Boscalid
This final step involves the well-established condensation of the amine intermediate with an activated nicotinic acid derivative.[8]
Materials:
-
4'-Chloro-[1,1'-biphenyl]-2-amine
-
2-Chloronicotinoyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4'-Chloro-[1,1'-biphenyl]-2-amine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve 2-chloronicotinoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boscalid product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., xylene or ethanol) to yield pure Boscalid as a white solid.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. US4549025A - Process for oxidizing aldehydes to carboxylic acids - Google Patents [patents.google.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CAS 1204-44-0: 4′-Chloro[1,1′-biphenyl]-2-amine [cymitquimica.com]
- 8. US20190144392A1 - Process for preparing boscalid - Google Patents [patents.google.com]
Applications of 4'-Chlorobiphenyl-2-carbaldehyde in Medicinal Chemistry: A Technical Overview for Drug Discovery Professionals
Introduction
4'-Chlorobiphenyl-2-carbaldehyde is a versatile bifunctional aromatic compound that serves as a valuable starting material and intermediate in the field of medicinal chemistry. Its unique structural features, comprising a biphenyl scaffold with a reactive aldehyde group at the 2-position and a chlorine atom at the 4'-position, make it an attractive building block for the synthesis of a diverse range of potentially bioactive molecules.[1] The biphenyl moiety is a recognized pharmacophore in numerous therapeutic agents, often contributing to receptor binding and overall molecular conformation. This document provides a detailed overview of the applications of this compound in medicinal chemistry, including its use in the synthesis of novel compounds and representative experimental protocols.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of more complex molecules with potential therapeutic value. The aldehyde functionality offers a reactive handle for a variety of chemical transformations, while the chlorinated biphenyl core provides a rigid scaffold that can be further functionalized.
1. Synthesis of Schiff Bases with Potential Biological Activity:
The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[1][2][3][4][5][6] Schiff bases are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[2][3][4] By reacting this compound with various substituted anilines, hydrazines, or other amino-containing heterocyclic compounds, a library of novel Schiff bases can be generated for biological screening.
2. Precursor to Heterocyclic Compounds:
The aldehyde functionality can also serve as a key synthon in the construction of various heterocyclic ring systems, which are prevalent in many approved drugs.[7][8][9] For instance, it can participate in multicomponent reactions, such as the Biginelli reaction or similar cyclocondensations, to yield dihydropyrimidines and other heterocyclic scaffolds with potential medicinal applications.[10]
3. Intermediate for Amine Derivatives:
While not a direct synthesis, the 4'-chlorobiphenyl-2-yl scaffold is a key component of the fungicide Boscalid, which contains a 4'-chloro-biphenyl-2-amine moiety.[11][12][13] this compound could potentially be converted to the corresponding amine via reductive amination, thus serving as an intermediate in the synthesis of analogs of such bioactive compounds.
Experimental Protocols
The following are representative protocols for the synthesis of derivatives from this compound.
Protocol 1: General Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from this compound and a substituted aniline.
-
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 equivalent of the substituted aniline.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure Schiff base.
-
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The biological activity of a series of synthesized derivatives is typically summarized in a tabular format to facilitate structure-activity relationship (SAR) studies. The following table provides a hypothetical example of such data for a series of Schiff bases derived from this compound.
| Compound ID | R Group (on aniline) | In Vitro Antibacterial Activity (MIC, µg/mL) vs. S. aureus | In Vitro Antifungal Activity (MIC, µg/mL) vs. C. albicans | Cytotoxicity (IC₅₀, µM) vs. HeLa cells |
| CB-SB-01 | H | 64 | 128 | >100 |
| CB-SB-02 | 4-OCH₃ | 32 | 64 | 85.2 |
| CB-SB-03 | 4-Cl | 16 | 32 | 55.7 |
| CB-SB-04 | 4-NO₂ | 8 | 16 | 25.1 |
| CB-SB-05 | 2,4-diCl | 4 | 8 | 15.8 |
This is hypothetical data for illustrative purposes.
Visualizations
Synthetic Workflow for Schiff Base Synthesis
References
- 1. This compound | High Purity [benchchem.com]
- 2. hakon-art.com [hakon-art.com]
- 3. researchgate.net [researchgate.net]
- 4. ijfmr.com [ijfmr.com]
- 5. aarf.asia [aarf.asia]
- 6. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 12. US20190144392A1 - Process for preparing boscalid - Google Patents [patents.google.com]
- 13. WO2018024146A1 - Process for preparation of boscalid - Google Patents [patents.google.com]
Application Notes and Protocols: Aldehyde Group Transformations on the 4'-Chlorobiphenyl-2-carbaldehyde Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations of the aldehyde group on the 4'-Chlorobiphenyl-2-carbaldehyde scaffold. This information is intended to guide researchers in the synthesis of diverse derivatives for applications in drug discovery and materials science.
Introduction
This compound is a versatile intermediate possessing a reactive aldehyde functionality on a biphenyl core structure. This scaffold is of significant interest in medicinal chemistry, as exemplified by its relationship to the fungicide Boscalid, which contains the 4'-chlorobiphenyl-2-yl amine moiety. The aldehyde group serves as a synthetic handle for a variety of transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This document outlines protocols for four fundamental transformations: oxidation to a carboxylic acid, reduction to an alcohol, Wittig olefination, and reductive amination.
Key Transformations and Data Summary
The following table summarizes the key transformations of the aldehyde group on the this compound scaffold, along with typical reagents, conditions, and expected yields based on analogous reactions.
| Transformation | Product | Reagents | Conditions | Expected Yield (%) |
| Oxidation | 4'-Chlorobiphenyl-2-carboxylic acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O, rt, 4h | > 90 |
| Reduction | (4'-Chlorobiphenyl-2-yl)methanol | NaBH₄ | Methanol, 0 °C to rt, 1h | > 95 |
| Wittig Reaction | 2-(4-Chlorophenyl)-1-(prop-1-en-1-yl)benzene | Ethyltriphenylphosphonium bromide, NaH | THF, rt, 12h | 80-90 |
| Reductive Amination | N-((4'-Chlorobiphenyl-2-yl)methyl)propan-1-amine | Propan-1-amine, NaBH(OAc)₃ | Dichloromethane, rt, 12h | 75-85 |
Signaling Pathways and Experimental Workflows
Overall Transformation Pathways
The following diagram illustrates the four key transformations of the aldehyde group on the this compound scaffold.
Caption: Key transformations of this compound.
Representative Experimental Workflow: Reductive Amination
This diagram outlines a typical workflow for the reductive amination of this compound.
Caption: Workflow for Reductive Amination.
Experimental Protocols
Oxidation to 4'-Chlorobiphenyl-2-carboxylic acid
This protocol describes the oxidation of the aldehyde to a carboxylic acid using sodium chlorite.
Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O.
-
Add 2-methyl-2-butene (4.0 eq).
-
In a separate flask, prepare a solution of NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) in water.
-
Slowly add the aqueous solution of NaClO₂ and NaH₂PO₄ to the solution of the aldehyde at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of Na₂SO₃.
-
Acidify the mixture to pH 2-3 with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4'-Chlorobiphenyl-2-carboxylic acid, which can be further purified by recrystallization.
Reduction to (4'-Chlorobiphenyl-2-yl)methanol
This protocol details the reduction of the aldehyde to the corresponding primary alcohol using sodium borohydride.
Materials:
-
This compound
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude (4'-Chlorobiphenyl-2-yl)methanol, which can be purified by column chromatography on silica gel.
Wittig Reaction to form an Alkene Derivative
This protocol describes the conversion of the aldehyde to an alkene via the Wittig reaction.[2][3] This example uses ethyltriphenylphosphonium bromide to form a prop-1-en-1-yl group.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a color change is typically observed).
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the alkene derivative.
Reductive Amination to a Secondary Amine Derivative
This protocol outlines the synthesis of a secondary amine via reductive amination with a primary amine. This example uses propan-1-amine.
Materials:
-
This compound
-
Propan-1-amine
-
Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add propan-1-amine (1.2 eq) and stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude secondary amine can be purified by column chromatography on silica gel.
References
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the synthesis of 4'-chloro-2-aminobiphenyl, a key intermediate in the production of various pharmaceuticals and agrochemicals. Two primary synthetic routes are presented: a two-step method involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro intermediate, and a one-step approach utilizing the Gomberg-Bachmann reaction. These protocols are designed to offer reliable and reproducible methods for obtaining the target compound. All quantitative data is summarized for easy comparison, and a detailed experimental workflow is visualized.
Introduction
4'-chloro-2-aminobiphenyl is a crucial building block in organic synthesis, most notably as a precursor for the fungicide Boscalid. The efficient and scalable synthesis of this compound is of significant interest to the chemical and pharmaceutical industries. This application note outlines two robust methods for its preparation from readily available starting materials. The first method is a two-step sequence beginning with a palladium-catalyzed Suzuki-Miyaura coupling of p-chlorophenylboronic acid and o-chloronitrobenzene to yield 4'-chloro-2-nitrobiphenyl. This intermediate is then reduced to the desired aminobiphenyl. The second method described is the Gomberg-Bachmann reaction, which allows for the direct synthesis of 4'-chloro-2-aminobiphenyl from p-chloroaniline and aniline.
Data Presentation
| Method | Starting Materials | Key Reagents | Reaction Time | Temperature | Yield | Purity | Reference |
| Suzuki-Miyaura Coupling | p-chlorophenylboronic acid, o-chloronitrobenzene | Palladium on carbon (Pd/C), Potassium carbonate | 12 hours | 130 °C | 69.43% | N/A | [1] |
| Nitro Group Reduction | 4'-chloro-2-nitrobiphenyl | Zinc or Iron powder | N/A | Heating | N/A | N/A | [1] |
| Gomberg-Bachmann | p-chloroaniline, aniline | Sodium nitrite, Hydrochloric acid | 2 hours | 70 °C | 80.5% | 93.5% | [2] |
| One-Pot Synthesis | o-bromoaniline, p-chlorobenzoic acid | Palladium catalyst, base | 12-24 hours | 60-100 °C | High | N/A | [3] |
N/A: Not available in the cited sources.
Experimental Protocols
Method 1: Two-Step Synthesis via Suzuki-Miyaura Coupling and Reduction
This method involves the formation of the biphenyl backbone via a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a nitro group to the desired amine.
Step 1: Synthesis of 4'-chloro-2-nitrobiphenyl via Suzuki-Miyaura Coupling [1]
-
Reaction Setup: In a three-necked flask, combine o-chloronitrobenzene (4.80g), p-chlorophenylboronic acid (6.90g), potassium carbonate (12.61g), and palladium on carbon (1.08g).
-
Solvent Addition: Add dimethylacetamide (DMAC, 450g) and water (15g) to the flask.
-
Reaction: Heat the mixture to 130°C and maintain for 12 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture. The palladium catalyst can be recovered from the filter cake.
-
Extraction: Remove the solvent from the filtrate under reduced pressure. To the residue, add dichloromethane and water for extraction.
-
Isolation: Separate the organic layer and evaporate the solvent to yield a solid. Wash the solid with petroleum ether twice and filter to obtain 4'-chloro-2-nitrobiphenyl. The reported yield is 69.43%.
Step 2: Reduction of 4'-chloro-2-nitrobiphenyl to 4'-chloro-2-aminobiphenyl [1]
-
Reaction Setup: Dissolve the 4'-chloro-2-nitrobiphenyl obtained in the previous step in a polar solvent.
-
Reduction: Add a reducing agent such as zinc or iron powder.
-
Reaction: Heat the mixture to induce the reduction of the nitro group to an amine.
-
Purification: The final product, 4'-chloro-2-aminobiphenyl, can be purified by standard methods such as recrystallization or column chromatography.
Method 2: One-Step Synthesis via Gomberg-Bachmann Reaction[2][4]
This protocol describes the synthesis of 4'-chloro-2-aminobiphenyl hydrochloride.
-
Diazotization:
-
In a 250mL four-neck round bottom flask, add p-chloroaniline (3.86g, 0.03mol), water (5.8g), and hydrochloric acid (12mL).[4]
-
Heat the mixture to 50-70°C, then cool to 0-5°C.[4]
-
Slowly add an aqueous solution of sodium nitrite (2.26g, 0.033mol).[4]
-
Stir the reaction for approximately 2 hours to form the diazonium salt.[4]
-
-
Gomberg-Bachmann Coupling:
-
In a separate flask, heat aniline (28g, 0.3mol) and water (5ml) to 70°C.[2]
-
Prepare an alkaline solution of the diazonium salt by cooling the previously prepared diazonium salt solution to -13°C under a nitrogen atmosphere and adding sodium hydroxide solution (23.5ml, 8mol/L).[2]
-
Add the alkaline diazonium salt solution dropwise to the heated aniline solution over 2 hours.[2]
-
-
Isolation and Purification:
-
After the addition is complete, remove excess aniline and water under vacuum.[2]
-
Add toluene (20ml) to the residue and bubble hydrogen chloride gas through the solution.[2]
-
Cool the mixture to -5 to 0°C to induce crystallization.[2]
-
Filter the solid and dry to obtain 4'-chloro-2-aminobiphenyl hydrochloride. The reported yield is 80.5% with a purity of 93.5%.[2]
-
Mandatory Visualizations
Caption: Experimental workflows for the synthesis of 4'-chloro-2-aminobiphenyl.
References
- 1. CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents [patents.google.com]
- 2. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 3. Novel synthesis method of 4' -chloro-2-aminobiphenyl - Patent CN-111039796-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]
Exploring Structure-Activity Relationships: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for exploring Structure-Activity Relationships (SAR), a cornerstone of modern drug discovery. Understanding how the chemical structure of a molecule influences its biological activity is paramount for the rational design and optimization of potent, selective, and safe therapeutic agents.[1] This document outlines key experimental and computational methodologies employed in SAR studies, offering step-by-step guidance for their implementation in a research setting.
Introduction to Structure-Activity Relationship (SAR) Studies
The fundamental principle of SAR is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key molecular features, or pharmacophores, responsible for its therapeutic effect.[2] This iterative process of synthesis and testing allows for the optimization of various properties, including potency, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).
Key Methodologies in SAR Exploration
A variety of techniques are employed to elucidate SAR, ranging from high-throughput experimental screening to sophisticated in silico modeling.
High-Throughput Screening (HTS)
HTS enables the rapid screening of large compound libraries against a specific biological target to identify "hits"—compounds that exhibit a desired activity.[1] This is often the starting point for an SAR campaign.
Application Note: HTS is instrumental in the initial identification of diverse chemical scaffolds with potential therapeutic value. The data generated from HTS provides the initial SAR insights, highlighting structural motifs that are enriched in the active population. Subsequent rounds of screening with more focused libraries can further refine these initial findings.
Protocol: High-Throughput Screening for Kinase Inhibitors
This protocol outlines a typical workflow for an HTS campaign to identify inhibitors of a target kinase.
1. Assay Development and Miniaturization:
- Develop a robust and reproducible biochemical or cell-based assay to measure kinase activity. Common methods include fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection assays.
- Optimize and miniaturize the assay for use in high-density microplates (e.g., 384- or 1536-well format) to reduce reagent consumption and increase throughput.
2. Pilot Screen:
- Perform a small-scale pilot screen using a diverse subset of the compound library to assess assay performance.
- Key performance metrics to evaluate include the Z'-factor (a measure of assay quality) and signal-to-background ratio. A Z'-factor above 0.5 is generally considered acceptable for HTS.
3. Full-Scale HTS:
- Screen the entire compound library at a single concentration (typically 1-10 µM).
- Include appropriate controls on each plate (e.g., positive control inhibitor, negative control/vehicle).
4. Data Analysis and Hit Identification:
- Normalize the raw data and calculate the percent inhibition for each compound.
- Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
5. Hit Confirmation and Dose-Response Analysis:
- Re-test the primary hits to confirm their activity.
- Perform dose-response experiments for confirmed hits to determine their potency (IC50 value).
6. Preliminary SAR Analysis:
- Analyze the chemical structures of the confirmed hits to identify common scaffolds and functional groups that may be contributing to the observed activity.
Combinatorial Chemistry
Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of compounds from a set of common building blocks.[1][3] The "split-and-pool" synthesis strategy is a powerful method to generate vast numbers of unique compounds on solid-phase supports.[4][5][6][7][8]
Application Note: Combinatorial chemistry is a powerful engine for generating the chemical diversity needed for SAR exploration. By systematically varying the building blocks at different positions of a core scaffold, researchers can efficiently map the SAR landscape and identify key structural modifications that enhance activity.
Protocol: Solid-Phase "Split-and-Pool" Synthesis of a Tri-peptide Library
This protocol describes the synthesis of a tri-peptide library using three different amino acids at each position, resulting in 27 (3x3x3) unique peptides.
Materials:
-
Solid-phase resin (e.g., Merrifield or Wang resin)
-
Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Val-OH)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
Procedure:
Cycle 1:
-
Split: Divide the resin into three equal portions.
-
Couple: To each portion, couple one of the three Fmoc-protected amino acids (Ala, Gly, or Val).
-
Pool: Combine the three portions of resin and mix thoroughly.
Cycle 2:
-
Split: Divide the pooled resin from Cycle 1 into three equal portions.
-
Couple: To each portion, couple one of the three Fmoc-protected amino acids.
-
Pool: Combine the three portions of resin and mix thoroughly.
Cycle 3:
-
Split: Divide the pooled resin from Cycle 2 into three equal portions.
-
Couple: To each portion, couple one of the three Fmoc-protected amino acids.
-
Pool: Combine the three portions of resin and mix thoroughly.
Final Steps:
-
Deprotection: Remove the final Fmoc protecting group.
-
Cleavage: Treat the resin with a cleavage cocktail to release the synthesized peptides from the solid support.
-
Screening: The resulting library of 27 tri-peptides can then be screened for biological activity.
Data Presentation: Quantitative SAR Analysis
Example SAR Table for a Series of Kinase Inhibitors
The following table illustrates a hypothetical SAR study for a series of kinase inhibitors, with modifications at positions R1 and R2 of a common scaffold. The biological activity is expressed as the half-maximal inhibitory concentration (IC50).
| Compound | R1 | R2 | Kinase IC50 (nM) |
| 1 | H | H | 1500 |
| 2 | -CH3 | H | 800 |
| 3 | -Cl | H | 350 |
| 4 | -OCH3 | H | 1200 |
| 5 | -Cl | -CH3 | 150 |
| 6 | -Cl | -F | 90 |
| 7 | -Br | H | 400 |
Interpretation:
-
Substitution at the R1 position with a methyl group (Compound 2) or a chloro group (Compound 3) improves potency compared to the unsubstituted parent compound (Compound 1).
-
A methoxy group at R1 (Compound 4) is detrimental to activity.
-
The chloro group at R1 appears to be optimal among the single substitutions.
-
Combining the optimal R1 substituent (Cl) with substitutions at R2 further enhances potency (Compounds 5 and 6).
-
A fluorine atom at R2 (Compound 6) provides the highest potency in this series.
Computational Approaches to SAR
Computational methods play an increasingly important role in modern SAR studies, enabling the prediction of activity and the prioritization of compounds for synthesis.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors.[9][10][11][12]
Application Note: QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs. They can also provide insights into the key molecular properties that govern biological activity.
QSAR Model Development Workflow:
-
Data Set Preparation: Compile a dataset of compounds with known biological activities and their corresponding chemical structures.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors for each compound, such as logP (lipophilicity), molecular weight, and electronic properties.
-
Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model that relates the descriptors to the biological activity.
-
Model Validation: Rigorously validate the model to ensure its predictive power using techniques like cross-validation and external test sets.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[13]
Application Note: Molecular docking provides a three-dimensional visualization of how a ligand interacts with its target protein, helping to rationalize observed SAR and guide the design of new compounds with improved binding interactions.[13]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: G-protein coupled receptor (GPCR) signaling pathway.
Experimental Workflow Diagram
Caption: High-Throughput Screening (HTS) experimental workflow.
Logical Relationship Diagram
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
References
- 1. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collaborativedrug.com [collaborativedrug.com]
- 3. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. dna encoded library chemical libraries & drug discovery [vipergen.com]
- 7. Decoding Split and Pool Combinatorial Libraries with Electron Transfer Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Split-and-Pool Synthesis of a Combinatorial Chemistry Library - Public Library of Science - Figshare [plos.figshare.com]
- 9. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 10. hufocw.org [hufocw.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ddg-pharmfac.net [ddg-pharmfac.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 4'-Chlorobiphenyl-2-carbaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4'-Chlorobiphenyl-2-carbaldehyde, a key intermediate in pharmaceutical and agrochemical industries. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of either 2-bromobenzaldehyde with 4-chlorophenylboronic acid or 2-formylphenylboronic acid with 1-bromo-4-chlorobenzene.
Q2: Which starting materials should I choose: 2-bromobenzaldehyde and 4-chlorophenylboronic acid, or 2-formylphenylboronic acid and 1-bromo-4-chlorobenzene?
A2: Both routes are viable. The choice often depends on the commercial availability, cost, and purity of the starting materials. From a reactivity perspective, aryl bromides are generally more reactive than aryl chlorides, which can be an advantage.
Q3: What are the critical parameters to control for a successful synthesis?
A3: The key parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand, the base, the solvent system, the reaction temperature, and ensuring an inert atmosphere to prevent catalyst degradation.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] By comparing the reaction mixture to the starting materials, you can observe the formation of the product and the consumption of the reactants.
Q5: What are the common side reactions in this synthesis?
A5: Common side reactions include the homocoupling of the boronic acid starting material, dehalogenation of the aryl halide, and protodeborylation of the boronic acid. These can be minimized by optimizing the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. | - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).- Degas the solvent and reagents thoroughly before use.- Use a fresh batch of palladium catalyst. |
| 2. Improper Base: The base may be too weak or not soluble in the reaction medium. | - Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][3]- Use a phase-transfer catalyst (e.g., TBAB) if using a biphasic system. | |
| 3. Suboptimal Temperature: The reaction may be too slow at lower temperatures. | - Gradually increase the reaction temperature, typically in the range of 80-120 °C. | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the homocoupling side reaction. | - Improve the degassing procedure for the solvent and reaction setup. |
| 2. Inefficient Transmetalation: The desired cross-coupling is slow compared to homocoupling. | - Experiment with different palladium catalysts and ligands to accelerate the cross-coupling.- Adjust the stoichiometry of the reactants; a slight excess of the boronic acid is common. | |
| Formation of Dehalogenated Byproduct | 1. Presence of Hydride Source: Impurities in solvents or reagents can act as hydride sources. | - Use anhydrous and high-purity solvents.- Consider using a different base that is less likely to promote dehalogenation. |
| 2. Catalyst-Mediated Reduction: Some palladium catalysts can promote this side reaction. | - Screen different palladium catalysts and ligands. | |
| Difficulty in Product Purification | 1. Co-elution with Byproducts: The product may have a similar polarity to side products. | - Optimize the mobile phase for column chromatography for better separation.- Consider recrystallization as an alternative or additional purification step.[1] |
| 2. Residual Palladium: The final product may be contaminated with the palladium catalyst. | - Pass the crude product through a pad of celite or silica gel.- Consider using a palladium scavenger resin. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the impact of different catalysts, bases, and solvents on the yield of this compound based on typical Suzuki-Miyaura coupling reactions. The data is illustrative and serves as a guide for optimization.
Table 1: Effect of Palladium Catalyst on Product Yield
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| Pd(OAc)₂ (3) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80 |
| PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90 |
| Pd/C (10) | - | K₂CO₃ | Ethanol/H₂O | 80 | 18 | ~75 |
Table 2: Effect of Base on Product Yield
| Catalyst | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~85 |
| Pd(PPh₃)₄ | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | ~88 |
| Pd(PPh₃)₄ | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 10 | ~92 |
| Pd(PPh₃)₄ | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~82 |
Table 3: Effect of Solvent on Product Yield
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | ~85 |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 10 | ~90 |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O (4:1) | 100 | 10 | ~88 |
| Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile/H₂O (4:1) | 80 | 18 | ~78 |
Experimental Protocols
General Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of this compound from 2-bromobenzaldehyde and 4-chlorophenylboronic acid.
Materials:
-
2-Bromobenzaldehyde
-
4-Chlorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed organic solvent (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.[1]
Visualizations
References
Technical Support Center: 4'-Chlorobiphenyl-2-carbaldehyde Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Chlorobiphenyl-2-carbaldehyde. The content addresses common side-product formation during both the synthesis of the target molecule and its subsequent use in further reactions.
Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling
The most common method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This section addresses the primary challenges encountered during this synthesis.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Question: I am observing a significant amount of homocoupling byproducts (biphenyl from the boronic acid and/or a dimer of the aryl halide). How can I minimize this?
Answer: Homocoupling is a prevalent side reaction in Suzuki couplings, often promoted by the presence of oxygen or issues with the catalytic cycle.[1][2]
Core Issue: Oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid reagent.[1] Additionally, suboptimal reaction conditions can favor homocoupling of either the boronic acid or the aryl halide.
Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure all solvents are thoroughly degassed prior to use and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1][3]
-
Catalyst Selection: Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. If you must use a Pd(II) source (e.g., Pd(OAc)₂), which requires in-situ reduction, the conditions for this reduction can sometimes favor side reactions.[1][4]
-
Optimize Base and Solvent: The choice of base is crucial. A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/water, Toluene/water) can identify conditions that favor cross-coupling over homocoupling.[1]
-
Use Stable Boronic Acid Derivatives: Boronic acids can be unstable. Consider using more stable derivatives like pinacol esters (Bpin) which can suppress side reactions by providing a slower, more controlled release of the boronic acid.[1]
Question: My reaction has a very low yield or fails to proceed entirely. What are the likely causes?
Answer: Low or no yield in a Suzuki coupling can be attributed to several factors, primarily related to catalyst activity and reagent integrity.[3]
Solutions:
-
Verify Catalyst Activity: Ensure your palladium catalyst and any ligands are active. Many palladium sources are air-sensitive. Using a fresh batch or a more robust, air-stable precatalyst can resolve this.[3]
-
Check Reagent Purity: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, leading to lower yields.[3]
-
Address Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen, is common. It can be minimized by using milder bases (e.g., KF, K₂CO₃) or by switching to anhydrous reaction conditions.[3]
-
Ensure Proper Mixing: For biphasic reactions (e.g., Toluene/water), vigorous stirring is essential to maximize contact between the reactants in the different phases.[3]
Logical Flowchart for Suzuki Coupling Troubleshooting
Caption: Troubleshooting logic for Suzuki coupling side-products.
Quantitative Data: Suzuki Coupling Parameters
| Parameter | Recommended Condition | Rationale / Potential Side-Product if Deviated |
| Aryl Halide | 2-Bromobenzaldehyde | Starting material for the biphenyl backbone. |
| Boronic Acid | (4-chlorophenyl)boronic acid (1.05 - 1.5 equiv) | Slight excess ensures complete consumption of the aryl halide. |
| Catalyst | Pd(OAc)₂ (1-3 mol%) + PPh₃ (2-6 mol%) OR Pd(PPh₃)₄ (1-5 mol%) | Pd(II) requires an added ligand; Pd(0) is used directly. Incorrect stoichiometry or inactive catalyst leads to low yield.[5] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 equiv) | Activates the boronic acid for transmetalation. Stronger bases can sometimes promote protodeboronation.[1][3] |
| Solvent System | Toluene/Water, Dioxane/Water (e.g., 5:1 ratio) | Biphasic system is common. Poor solvent choice can lead to low solubility and poor yield. |
| Temperature | 80 - 110 °C | Provides energy for the catalytic cycle. Temperatures too low may result in a sluggish or incomplete reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | CRITICAL: Prevents oxygen from causing homocoupling of the boronic acid and degrading the catalyst.[1][2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates and scales.
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Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromobenzaldehyde (1.0 equiv), (4-chlorophenyl)boronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.5 equiv).[5][6]
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Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) at least three times.
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene and Water, 5:1) via syringe.
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Reaction: Heat the mixture to the target temperature (e.g., 90 °C) with vigorous stirring for 4-12 hours.
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Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 2: Reactions of this compound (Imine and Phenanthridine Synthesis)
A primary use of this compound is in the synthesis of nitrogen-containing heterocycles, often proceeding through an imine (Schiff base) intermediate which then undergoes intramolecular cyclization.
Troubleshooting Guide: Imine Formation & Cyclization
Question: My imine formation is incomplete, and I see significant amounts of starting aldehyde and amine after the reaction.
Answer: Imine formation is a reversible reaction. The presence of water, a byproduct of the condensation, can easily hydrolyze the imine back to the starting materials.[7]
Solutions:
-
Water Removal: This is the most effective strategy to drive the equilibrium towards the product.
-
Use Excess Reagent: Using a slight excess (e.g., 1.1-1.5 equivalents) of the amine can help push the reaction to completion.[8]
-
Catalysis: Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, acetic acid) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.[7]
Question: The imine forms successfully, but the subsequent intramolecular cyclization to form the phenanthridine ring system fails or gives low yield.
Answer: Intramolecular cyclization onto an aromatic ring (an electrophilic aromatic substitution) requires specific conditions to overcome the activation energy barrier. Failure to cyclize is a common issue.
Solutions:
-
Use a Dehydrating/Activating Agent: For cyclizations analogous to the Bischler-Napieralski reaction , a strong dehydrating Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) is required.[9][10] These reagents activate the imine for cyclization.
-
Increase Temperature: These cyclizations often require heat. Refluxing in a high-boiling solvent like toluene or xylene is common.[11]
-
Consider Ring Electronics: The biphenyl system must be sufficiently electron-rich (nucleophilic) to attack the electrophilic imine carbon. If the aromatic ring that is the target of cyclization has strong electron-withdrawing groups, the reaction may be inhibited. While the 4'-chloro group is deactivating, the reaction should still be feasible under forcing conditions.
Potential Side-Products in Cyclization Reactions
-
Incomplete Cyclization: The stable imine intermediate is isolated instead of the desired phenanthridine.
-
Retro-Ritter Reaction: In some Bischler-Napieralski type reactions, a styrene derivative can form as a major side-product through fragmentation of an intermediate.[11][12] This is less likely for this specific biphenyl system but is a known pathway.
Reaction Pathway and Side-Product Formation
Caption: Pathway for phenanthridine synthesis showing key side-reactions.
Quantitative Data: Imine Formation Parameters
| Parameter | Recommended Condition | Rationale / Potential Side-Product if Deviated |
| Aldehyde | This compound (1.0 equiv) | The electrophile in the condensation reaction. |
| Amine | Primary Amine (1.0 - 1.5 equiv) | The nucleophile. Using a slight excess can improve yield.[8] |
| Catalyst | p-TsOH, Acetic Acid (catalytic amount) | Acid catalysis activates the carbonyl group but is not always necessary.[7] |
| Water Removal | Dean-Stark trap, Molecular Sieves (4Å), or Anhydrous MgSO₄ | CRITICAL: Prevents the reverse reaction (hydrolysis). Without efficient water removal, the equilibrium will not favor the product.[7] |
| Solvent | Toluene, Dichloromethane, or neat conditions | Toluene is ideal for Dean-Stark removal. Other anhydrous solvents work well with drying agents. |
| Temperature | Room Temperature to Reflux | Reaction is often feasible at room temperature but may be accelerated with heat. |
Experimental Protocol: General Procedure for Imine Formation
This protocol uses molecular sieves for water removal. Adjustments are needed for a Dean-Stark setup.
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and activated 4Å molecular sieves (approx. 1g per mmol of aldehyde).
-
Solvent and Amine: Add an anhydrous solvent (e.g., dichloromethane) followed by the primary amine (1.1 equiv).
-
Catalyst (Optional): Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Stir the mixture at room temperature for 4-24 hours.
-
Monitoring: Monitor the disappearance of the aldehyde starting material by TLC.
-
Workup: Once the reaction is complete, filter the mixture to remove the molecular sieves, washing the sieves with a small amount of fresh solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude imine may be pure enough for the next step or can be purified by chromatography if necessary. Note that imines can be sensitive to hydrolysis on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Imine formation-Typical procedures - operachem [operachem.com]
- 8. peerj.com [peerj.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
Challenges in the scale-up of 4'-Chlorobiphenyl-2-carbaldehyde production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 4'-Chlorobiphenyl-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The synthesis of this compound typically involves a two-stage process: formation of the 4'-chlorobiphenyl core, followed by the introduction of a carbaldehyde group at the 2-position. The most common strategies include:
-
Suzuki-Miyaura Coupling followed by Formylation: This involves the palladium-catalyzed cross-coupling of a 2-substituted phenylboronic acid derivative with 1-bromo-4-chlorobenzene (or vice-versa). The substituent on the phenylboronic acid is a precursor to the aldehyde, such as a protected hydroxymethyl group or a group amenable to subsequent formylation.
-
Grignard Reaction followed by Formylation: This route involves the formation of a Grignard reagent from a suitable halogenated biphenyl precursor, which then reacts with a formylating agent like N,N-dimethylformamide (DMF).
-
Direct Formylation of 4-Chlorobiphenyl: While challenging due to regioselectivity issues, direct formylation methods like the Vilsmeier-Haack or Duff reactions can be explored, though they are often less efficient for non-activated aromatic rings.[1][2]
Q2: What are the main challenges in the scale-up of this compound production?
A2: Scaling up the production of this compound presents several challenges, including:
-
Reaction Control: Exothermic reactions, such as Grignard reagent formation, require careful thermal management to prevent runaway reactions.
-
Reagent Handling: Handling large quantities of pyrophoric reagents like Grignard reagents and moisture-sensitive catalysts requires specialized equipment and procedures.
-
Purification: Removal of byproducts, such as homocoupled products from Suzuki reactions or unreacted starting materials, can be more difficult at a larger scale.[3]
-
Product Isolation: Efficient extraction and crystallization procedures are necessary to obtain a high-purity product.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves a combination of techniques:
-
Aqueous Workup: The reaction mixture is often quenched with an aqueous solution to remove inorganic salts and water-soluble impurities.
-
Extraction: The product is extracted into an organic solvent.
-
Chromatography: Column chromatography on silica gel is a common method for separating the desired product from closely related impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.
-
Bisulfite Adduction: Aldehydes can be selectively separated from non-carbonyl compounds by forming a water-soluble bisulfite adduct, which can then be hydrolyzed to regenerate the pure aldehyde.[4]
Q4: What are the common byproducts in the synthesis of this compound?
A4: Common byproducts depend on the synthetic route chosen:
-
Suzuki-Miyaura Coupling: Homocoupling of the boronic acid or aryl halide starting materials is a frequent side reaction.[3] Dehalogenation of the aryl halide can also occur.
-
Grignard Reaction: Wurtz-type coupling of the organohalide can lead to homocoupled byproducts.
-
Formylation Reactions: Over-formylation (di-formylation) or formylation at undesired positions can occur, particularly with highly activated substrates.[5]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the palladium catalyst is fresh and stored under an inert atmosphere. Consider using a pre-catalyst or a more active ligand. |
| Poor quality of boronic acid | Use fresh, high-purity boronic acid. Boronic acids can degrade upon storage. | |
| Ineffective base | Ensure the base is anhydrous and has sufficient strength for the chosen solvent system. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and byproduct generation. Microwave heating can sometimes improve yields and reduce reaction times.[6] | |
| Significant byproduct formation (e.g., homocoupling) | Non-optimal stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. |
| Presence of oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. | |
| Catalyst decomposition | Use a more stable catalyst or ligand system. |
Issues with Ortho-Formylation (e.g., Reimer-Tiemann, Duff, Vilsmeier-Haack)
| Symptom | Possible Cause | Suggested Solution |
| Low yield of desired ortho-isomer | Poor regioselectivity | For phenol formylation, the Reimer-Tiemann and Duff reactions generally favor ortho-substitution.[1][7] The Vilsmeier-Haack reaction is more suited for electron-rich arenes.[5][8] |
| Incomplete reaction | Increase reaction time or temperature, monitoring by TLC. | |
| Deactivation of the aromatic ring | The 4'-chlorophenyl group is deactivating, making electrophilic substitution challenging. Harsher conditions or more reactive formylating agents may be required. | |
| Formation of multiple products | Isomer formation | Optimize reaction conditions (temperature, solvent) to favor the desired isomer. Purification by column chromatography is often necessary. |
| Di-formylation | Use stoichiometric control of the formylating agent.[5] | |
| Product degradation | Harsh reaction conditions | Neutralize the reaction mixture promptly upon completion, as the aldehyde product may be sensitive to prolonged exposure to strong acids or bases.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling and Subsequent Oxidation
This protocol is a representative, multi-step synthesis.
Step 1: Suzuki-Miyaura Coupling to form (4'-chlorobiphenyl-2-yl)methanol
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add (2-(hydroxymethyl)phenyl)boronic acid (1.2 mmol), 1-bromo-4-chlorobenzene (1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Solvent and Base Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and ethanol (20 mL), followed by a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (4 mL).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and add water (20 mL). Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (4'-chlorobiphenyl-2-yl)methanol.
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the (4'-chlorobiphenyl-2-yl)methanol (1.0 mmol) in dichloromethane (DCM) (15 mL) in a round-bottom flask.
-
Oxidant Addition: Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 mmol) portion-wise at room temperature.
-
Reaction: Stir the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (0.5) | None | Na₂CO₃ | H₂O/Acetone | 35 | 0.5 | ~99 | [9] |
| Pd₂(dba)₃ (5) | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | 82 | [10] |
| Pd/C | None | Na₂CO₃ | Toluene/H₂O | 100 | 24 | >84 | [10] |
| POPd2 | None | K₂CO₃ | H₂O | 150 (MW) | 0.25 | 64-99 | [6] |
Table 2: Overview of Ortho-Formylation Methods for Phenols
| Method | Formylating Agent | Catalyst/Reagent | Typical Yield (ortho-isomer) | Key Features | Reference |
| Reimer-Tiemann | Chloroform (CHCl₃) | NaOH or KOH | Moderate | Biphasic reaction, can be exothermic.[7][11] | [7][11] |
| Duff Reaction | Hexamethylenetetramine | Acid (e.g., boric acid, TFA) | Generally low to moderate | Requires strongly electron-donating groups.[1][12] | [1][12] |
| Vilsmeier-Haack | DMF/POCl₃ | None | Good to excellent | Best for electron-rich arenes.[5][8] | [5][8] |
| Mg-Chelate | Paraformaldehyde | MgCl₂, Triethylamine | High to excellent | High ortho-selectivity, mild conditions.[13] | [13] |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer-Tiemann_reaction [chemeurope.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Storage and handling recommendations for 4'-Chlorobiphenyl-2-carbaldehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4'-Chlorobiphenyl-2-carbaldehyde. Here you will find recommendations for storage and handling, answers to frequently asked questions, and troubleshooting guides for common experimental issues.
Storage and Handling Recommendations
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.
Storage Conditions:
For optimal stability, this compound should be stored under controlled conditions.
| Parameter | Recommendation |
| Temperature | 2-8°C |
| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon) |
| Container | Tightly sealed, light-resistant container |
| Purity | Initial purity should be noted and periodically checked |
Handling Precautions:
This compound is a hazardous substance and requires careful handling to avoid exposure.
| Precaution | Description |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Hygiene | Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. |
| Spills | In case of a spill, contain the material and clean the area with appropriate absorbents. Dispose of waste in accordance with local regulations. |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of degradation for this compound?
A1: Degradation of this compound may be indicated by a change in color from its typical pale yellow to a darker shade, a change in physical state, or the appearance of impurities in analytical tests such as NMR or HPLC. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, which can be a common degradation product.
Q2: What solvents are suitable for dissolving this compound?
A2: Based on its chemical structure, this compound is expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. It is advisable to perform a small-scale solubility test before preparing a large-volume solution.
Q3: Can this compound be used in Suzuki-Miyaura coupling reactions?
A3: Yes, the biphenyl structure with a chloro-substituent makes this compound a suitable substrate for Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] The aldehyde group can be a useful functional handle for further transformations. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is necessary to achieve high yields and minimize side reactions.
Q4: How should I dispose of waste containing this compound?
A4: Waste containing this compound should be treated as hazardous chemical waste. It falls under the category of polychlorinated biphenyls (PCBs) and must be disposed of in accordance with local, state, and federal regulations. Typically, this involves incineration at high temperatures by a licensed waste disposal facility.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Low Reaction Yield in Suzuki-Miyaura Coupling
Problem: The Suzuki-Miyaura coupling reaction using this compound as a substrate results in a low yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Presence of Impurities in the Final Product
Problem: The purified product contains unexpected impurities.
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Side reactions | The aldehyde group may undergo side reactions. Consider protecting the aldehyde group before the coupling reaction if it is not compatible with the reaction conditions. |
| Homocoupling of boronic acid | Reduce the amount of boronic acid, use a different base, or lower the reaction temperature. |
| Dehalogenation of starting material | Ensure the reaction is performed under a strictly inert atmosphere to minimize reductive dehalogenation. |
| Incomplete purification | Optimize the purification method. This may involve trying different solvent systems for chromatography or considering recrystallization. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene and Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Degas the solvent (e.g., a 4:1 mixture of toluene and water) by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove the base and other inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Workflow Diagram:
Caption: Workflow for a typical Suzuki-Miyaura reaction.
References
Technical Support Center: Purification of 4'-Chlorobiphenyl-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4'-Chlorobiphenyl-2-carbaldehyde.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Purification | Product loss during recrystallization: The chosen solvent system may be too good, leading to high solubility of the product even at low temperatures. The product may have "oiled out" instead of crystallizing. | - Test a range of solvent systems using small amounts of crude material. A good solvent will dissolve the compound when hot but have low solubility when cold.[1] - Consider using a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) to fine-tune the solubility.[1] - Ensure slow cooling to promote crystal formation over oiling out. Seeding with a pure crystal can also help. |
| Product loss during column chromatography: The chosen eluent may be too polar, causing the product to elute too quickly with impurities. The column may have been overloaded. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for the product. - Use a less polar solvent system to start and gradually increase the polarity (gradient elution). - Ensure the amount of crude material is appropriate for the column size. | |
| Persistent Impurities in Final Product | Co-elution during column chromatography: Impurities may have a similar polarity to the product, making separation by column chromatography difficult. | - Try a different stationary phase (e.g., alumina instead of silica gel). - Use a very long column and a shallow solvent gradient for better separation. - Consider an alternative purification method like recrystallization or bisulfite adduct formation. |
| Inclusion in crystals during recrystallization: Impurities may have been trapped within the crystal lattice of the product. | - Perform a second recrystallization with a different solvent system. - Ensure the solution cools slowly to allow for selective crystallization. | |
| Presence of starting materials or catalyst residues: Incomplete reaction or inefficient removal of the catalyst from the synthesis (e.g., Suzuki-Miyaura coupling). | - Monitor the reaction completion by TLC or GC-MS before workup.[2] - If palladium residues are suspected, consider a workup procedure involving a wash with a thiol-containing reagent or filtration through a dedicated scavenger resin. | |
| Product Degradation During Purification | Aldehyde oxidation: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light for extended periods. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. - Store the purified product in a cool, dark place. - Avoid prolonged heating during recrystallization. |
| Decomposition on silica gel: Some aldehydes can be sensitive to the acidic nature of silica gel, leading to side reactions. | - Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent during column chromatography. - Consider using a less acidic stationary phase like neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. If a Suzuki-Miyaura coupling was employed to form the biphenyl core, common impurities include:
-
Unreacted starting materials: e.g., 2-bromo-benzaldehyde or a related aryl halide, and 4-chlorophenylboronic acid or its ester.
-
Homocoupling byproducts: e.g., 4,4'-dichlorobiphenyl and biphenyl-2,2'-dicarbaldehyde.
-
Palladium catalyst residues.
If a formylation reaction was performed on a pre-existing 4'-chlorobiphenyl scaffold, you might find unreacted starting material and potentially over-formylated or isomerized byproducts.
Q2: How can I quickly assess the purity of my sample and choose a suitable purification method?
A2: Thin Layer Chromatography (TLC) is an excellent first step. By spotting your crude material on a TLC plate and eluting with different solvent systems (e.g., mixtures of hexane and ethyl acetate in varying ratios), you can visualize the number of components. A single spot suggests high purity, while multiple spots indicate the presence of impurities. The separation you achieve on TLC will also guide your solvent selection for column chromatography. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[3][4]
Q3: When should I choose recrystallization over column chromatography?
A3: Recrystallization is often preferred for large-scale purifications when a suitable solvent is found, as it can be more time and solvent-efficient. It is most effective when the desired compound is the major component and the impurities have different solubility profiles. Column chromatography is more versatile and can separate mixtures with multiple components or impurities with similar polarities to the product, though it is generally more labor-intensive and uses larger volumes of solvent.[5]
Q4: My aldehyde is sensitive and seems to be degrading on the silica gel column. What can I do?
A4: To mitigate degradation on silica gel, you can add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1% to 1% by volume), to your eluent. This will help to neutralize the acidic sites on the silica. Alternatively, you can use a different stationary phase, such as neutral alumina, which is less acidic.
Q5: What is the bisulfite adduct formation method and is it suitable for this compound?
A5: This is a chemical purification method specific to aldehydes. The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be separated by filtration. The non-aldehydic impurities remain in the organic phase. The aldehyde can then be regenerated from the adduct by treatment with a base. This method can be very effective for separating aldehydes from non-carbonyl-containing impurities.[5] Given that this compound is an aromatic aldehyde, this method should be applicable.[5]
Quantitative Data on Purification Methods
The following table provides a generalized comparison of common purification techniques for compounds similar to this compound. The actual values will be dependent on the specific impurities present and the optimization of the chosen method.
| Purification Method | Typical Final Purity (%) | Typical Yield Loss (%) | Advantages | Disadvantages |
| Recrystallization | > 99% (with optimization) | 10 - 50% | Scalable, cost-effective, can yield very high purity. | Finding a suitable solvent can be time-consuming, not effective for all impurity profiles.[1] |
| Column Chromatography | 95 - 99% | 5 - 30% | Versatile for a wide range of impurities, good for complex mixtures. | Can be labor-intensive, uses large solvent volumes, potential for product degradation on the stationary phase. |
| Bisulfite Adduct Formation | > 98% | 15 - 40% | Highly selective for aldehydes, good for removing non-carbonyl impurities.[5] | Involves additional chemical reaction and regeneration steps, may not be suitable for base-sensitive aldehydes. |
Experimental Protocols
Preliminary Analysis by Thin Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a mixture of n-hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity in subsequent trials to achieve good separation.
-
Visualization: Visualize the separated spots under a UV lamp (254 nm). The desired product should appear as a dark spot. An optimal solvent system will give the product an Rf value of approximately 0.25-0.35.
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like hexane/ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Elute the column with the solvent system determined by TLC. You can start with a less polar mixture and gradually increase the polarity (e.g., from 95:5 hexane:ethyl acetate to 90:10).
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low yield in purification.
References
Troubleshooting common issues in Suzuki coupling of biphenyls
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions focused on the synthesis of biphenyls. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during the synthesis of biphenyls via Suzuki coupling.
Question 1: I am observing a low or no yield of my desired biphenyl product. What are the primary factors to investigate?
Answer:
Low or no product formation is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivating prematurely. Ensure truly anaerobic conditions, as oxygen can oxidize both the phosphine ligands and the Pd(0) catalyst.[1][2] Consider using a pre-catalyst that readily generates the active Pd(0) species. The choice of ligand is also critical for stabilizing the Pd(0) catalyst.[1]
-
Sub-optimal Base: The base plays a crucial role in activating the boronic acid for transmetalation.[3][4] The effectiveness of a base is highly dependent on the specific substrates and solvent system.[3][4] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are often effective.[3] If you are using a base-sensitive substrate, a milder base like NaHCO₃ might be necessary.
-
Poor Reagent Quality: Impurities in the aryl halide, boronic acid, or solvent can negatively impact the reaction.[1] Boronic acids, in particular, can be prone to degradation.[5] It is advisable to use fresh, high-purity reagents.
-
Inappropriate Reaction Temperature: The reaction temperature may be too low to facilitate key steps in the catalytic cycle, such as oxidative addition.[6] A gradual increase in temperature while monitoring the reaction progress is a viable strategy.[6]
Question 2: My main side products are homocoupled biphenyls from the boronic acid. How can I minimize this side reaction?
Answer:
The homocoupling of boronic acids to form symmetrical biphenyls is a frequent side reaction that consumes the starting material and complicates purification.
-
Oxygen Contamination: The presence of oxygen is a primary driver of oxidative homocoupling.[1][2] It is imperative to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][2]
-
Base-Induced Decomposition: Certain strong bases can promote the decomposition of the boronic acid, leading to homocoupling.[1] Switching to a milder base, such as K₃PO₄ or Cs₂CO₃, can often mitigate this issue.[1]
-
Slow Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the homocoupling pathway.[2]
Question 3: I am observing significant protodeboronation of my boronic acid. What are the causes and solutions?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing reaction that lowers the yield of the desired biphenyl.[1][2]
-
Presence of Protic Impurities: Water and other protic species in the reaction mixture can lead to protodeboronation.[1] Using anhydrous solvents and reagents is crucial to minimize this side reaction.[1]
-
Boronic Acid Instability: Electron-deficient or sterically hindered boronic acids can be particularly susceptible to protodeboronation.[1][2] If you suspect this is the issue, consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester.[1]
-
Choice of Base and Temperature: The selection of the base and the reaction temperature can influence the rate of protodeboronation. Experimenting with milder bases and lower temperatures may be beneficial.[2]
Question 4: My catalyst appears to be deactivating and precipitating as a black solid. What is happening and how can I prevent it?
Answer:
The formation of palladium black is a visual indicator of catalyst deactivation, where the soluble palladium complexes agglomerate and precipitate out of the solution.[6]
-
Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst.[7] Bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos), are often effective at preventing catalyst precipitation and promoting high turnover numbers.[1]
-
Catalyst Loading: While increasing the catalyst loading might seem like a straightforward solution, it can be costly and may lead to an increase in side reactions.[1] Optimization of other reaction parameters should be explored first.
-
Product Adsorption: In some cases, particularly with heterogeneous catalysts, the biphenyl product can strongly adsorb to the catalyst surface, leading to deactivation.[8][9] Thorough washing of the catalyst after the reaction may be necessary for recycling.[8][9]
Data Presentation
The following tables summarize quantitative data for key reaction parameters in the Suzuki coupling for biphenyl synthesis.
Table 1: Effect of Base on the Yield of 4-Methoxybiphenyl
| Entry | Base (2.0 equiv) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 12 | 88 |
| 3 | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| 4 | NaOH | Toluene/H₂O (10:1) | 100 | 12 | 75 |
| 5 | NEt₃ | Toluene/H₂O (10:1) | 100 | 12 | 45 |
Reaction Conditions: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%). Data compiled for illustrative purposes.
Table 2: Influence of Solvent on Biphenyl Synthesis
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O (4:1) | K₂CO₃ | 90 | 8 | 92 |
| 2 | Dioxane/H₂O (4:1) | K₂CO₃ | 90 | 8 | 89 |
| 3 | THF/H₂O (4:1) | K₂CO₃ | 90 | 8 | 85 |
| 4 | DMF | K₂CO₃ | 90 | 8 | 78 |
| 5 | Ethanol/H₂O (1:1) | K₂CO₃ | 80 | 12 | 90 |
Reaction Conditions: Bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%). Data compiled for illustrative purposes.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling for Biphenyl Synthesis
This protocol provides a representative procedure for the synthesis of a biphenyl derivative.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) under an inert atmosphere.[4]
-
Solvent Addition: Add the solvent mixture (e.g., 8 mL of toluene and 2 mL of water) to the flask.[4]
-
Degassing: Degas the solution by bubbling the inert gas through it for 15-20 minutes.[1]
-
Catalyst Addition: Add the palladium catalyst (2 mol%) to the reaction mixture under a positive pressure of the inert gas.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time.[1] Monitor the reaction progress by TLC or GC/LC-MS.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl.[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 4'-Chlorobiphenyl-2-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of 4'-Chlorobiphenyl-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like many aromatic aldehydes, this compound is susceptible to several degradation pathways, especially during long-term storage. The most common pathways include:
-
Oxidation: The aldehyde group (-CHO) can be oxidized to a carboxylic acid group (-COOH), forming 4'-Chlorobiphenyl-2-carboxylic acid. This is often facilitated by exposure to air (oxygen) and can be accelerated by light and elevated temperatures.
-
Polymerization: Aldehydes can undergo polymerization to form trimers or other oligomers. While less common for aromatic aldehydes compared to aliphatic ones, it can still occur over time, leading to a decrease in purity and potential solidification of the sample.
-
Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen, such as this compound, can undergo disproportionation to yield the corresponding alcohol (4'-Chlorobiphenyl-2-yl)methanol) and carboxylic acid (4'-Chlorobiphenyl-2-carboxylic acid). While not a typical storage concern under neutral conditions, contamination with basic substances can trigger this reaction.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | Slows down the rates of oxidation and polymerization. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidation. |
| Container | Amber glass vial with a tightly sealed cap | Protects the compound from light, which can catalyze degradation, and prevents moisture ingress. |
| Purity | High purity, free from acidic or basic impurities | Impurities can catalyze degradation reactions. |
Q3: Can I store this compound in a solution?
A3: Yes, storing it in a suitable solvent can enhance its stability. Anhydrous solvents are crucial to prevent the formation of hydrates. For storage, dilution in a primary alcohol like ethanol can be beneficial as it can form a more stable hemiacetal in solution[1]. However, for analytical standards, storage in a non-reactive, anhydrous aprotic solvent like acetonitrile or toluene under an inert atmosphere is preferable.
Q4: Are there any chemical stabilizers that can be added for long-term storage?
A4: Yes, the addition of stabilizers can significantly prolong the shelf-life of aldehydes. For aromatic aldehydes, the most common stabilizer is an antioxidant.
| Stabilizer | Recommended Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | A radical scavenger that inhibits oxidation. |
| Triethanolamine | 20 to 100 ppm | Prevents polymerization and autocondensation reactions.[2] |
| Dimethylethanolamine | 20 to 100 ppm | Similar to triethanolamine, it stabilizes against polymerization.[2] |
Troubleshooting Guide
Issue 1: The purity of my this compound has decreased over time, and I observe a new peak in my HPLC/GC analysis.
-
Possible Cause: This is likely due to oxidation of the aldehyde to the corresponding carboxylic acid (4'-Chlorobiphenyl-2-carboxylic acid).
-
Troubleshooting Steps:
-
Confirm Identity: Analyze the sample using LC-MS or GC-MS to confirm the mass of the impurity, which should correspond to the carboxylic acid.
-
Review Storage: Ensure the compound was stored under an inert atmosphere and protected from light. If not, future batches should be stored under these conditions.
-
Purification: If the purity is no longer acceptable for your experiments, the aldehyde can be purified by recrystallization or column chromatography.
-
Preventative Measures: For new batches, consider adding an antioxidant like BHT at a low concentration (e.g., 0.05%) before long-term storage.
-
Issue 2: The this compound, which is normally a solid, has become viscous or has solidified in a way that makes it difficult to handle.
-
Possible Cause: This may be a sign of polymerization, where aldehyde molecules have reacted with each other to form larger oligomers or polymers.
-
Troubleshooting Steps:
-
Solubility Test: Attempt to dissolve a small amount of the material in a suitable solvent (e.g., dichloromethane or ethyl acetate). If it is insoluble or only partially soluble, polymerization is likely.
-
Analytical Confirmation: Analyze the soluble portion by techniques like NMR or IR spectroscopy. A decrease in the characteristic aldehyde proton signal in NMR or the C=O stretch in IR, along with the appearance of new signals, can indicate polymerization.
-
Storage Temperature: While counterintuitive for some aldehydes, very low temperatures can sometimes promote trimerization[1]. Storing at a controlled refrigerated temperature (2-8°C) is generally recommended over freezing.
-
Future Handling: To prevent this, consider storing the aldehyde as a solution in an appropriate anhydrous solvent.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
-
Materials:
-
This compound
-
Anhydrous ethanol (or other suitable primary alcohol)
-
Butylated Hydroxytoluene (BHT)
-
Amber glass vial with a PTFE-lined screw cap
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Weigh the desired amount of this compound into the amber glass vial.
-
If using an antioxidant, prepare a stock solution of BHT in anhydrous ethanol (e.g., 1 mg/mL).
-
Add the appropriate volume of the BHT stock solution to achieve the desired final concentration (e.g., 0.05% w/w relative to the aldehyde).
-
Add anhydrous ethanol to dissolve the aldehyde and reach the desired final concentration (e.g., 10 mg/mL).
-
Purge the headspace of the vial with an inert gas for 1-2 minutes.
-
Tightly seal the vial and store it at 2-8°C.
-
Protocol 2: Monitoring the Purity of this compound during Storage by HPLC
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, 50-95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a stock solution of the stored this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare a standard solution of freshly sourced, high-purity this compound at the same concentration.
-
Inject both the stored sample and the fresh standard into the HPLC system.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the stored sample indicates degradation. The purity can be calculated based on the relative peak areas.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for stabilizing and monitoring this compound.
References
Managing reaction exotherms in the synthesis of biphenyl aldehydes
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing reaction exotherms during the synthesis of biphenyl aldehydes, a critical process in pharmaceutical and materials science. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and ensure the safe and efficient execution of these reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of biphenyl aldehydes, particularly via Suzuki-Miyaura coupling, often exothermic?
A1: The formation of the carbon-carbon bond in biphenyl aldehydes through methods like the Suzuki-Miyaura cross-coupling reaction is an energetically favorable process that releases a significant amount of energy as heat.[1][2] This exothermic behavior is a consistent characteristic across many palladium-catalyzed cross-coupling reactions and is relatively independent of the specific nucleophile, electrophile, base, or solvent system used.[2] The reaction's progression, involving steps like oxidative addition and reductive elimination, contributes to the overall release of thermal energy.
Q2: What are the primary risks associated with uncontrolled exotherms in biphenyl aldehyde synthesis?
A2: The main risk of an uncontrolled exotherm is a thermal runaway. This dangerous situation occurs when the heat generated by the reaction surpasses the rate of heat removal, leading to an accelerated reaction rate and a rapid increase in temperature and pressure.[3] Potential consequences of a thermal runaway include:
-
Boiling of the solvent , leading to a rapid pressure increase and potential reactor over-pressurization.
-
Decomposition of reactants, products, or solvents , which can generate large volumes of gas and potentially toxic or flammable byproducts.
-
Catastrophic failure of the reaction vessel , resulting in an explosion and the release of hazardous materials.[3]
-
Reduced product yield and purity due to side reactions and degradation at elevated temperatures.
Q3: What is the Maximum Temperature of the Synthesis Reaction (MTSR), and why is it a critical safety parameter?
A3: The Maximum Temperature of the Synthesis Reaction (MTSR) is the highest temperature the reaction mixture would reach under adiabatic conditions (i.e., with no heat loss to the surroundings) if all the reactants were to convert to products instantaneously.[1][4] It is a crucial parameter for assessing the thermal risk of a reaction. A hazardous situation is likely if the MTSR is higher than the boiling point of the solvent or the onset temperature of decomposition of any component in the reaction mixture.[1][5] In such cases, a loss of cooling could lead to a thermal runaway.
Q4: How can I assess the potential thermal hazard of my biphenyl aldehyde synthesis before running it on a larger scale?
A4: A thorough reaction hazard assessment should be conducted.[6] This typically involves:
-
Literature review: Search for any reported thermal incidents or safety data related to similar reactions.
-
Thermal analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition for starting materials, intermediates, and the final product.[7]
-
Reaction Calorimetry: A reaction calorimeter can measure the heat of reaction (ΔH) and the rate of heat release. This data is used to calculate the adiabatic temperature rise (ΔTad) and the MTSR, providing a quantitative assessment of the thermal risk.[1][4]
Troubleshooting Guide
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-01 | Rapid, uncontrolled temperature increase (runaway reaction) upon addition of a reagent (e.g., boronic acid or base). | 1. The addition rate of the reagent is too high. 2. Inadequate cooling capacity of the reactor setup. 3. "All-in" addition of reagents before heating, leading to a sudden, rapid reaction initiation.[1][6] 4. Incorrect reaction temperature, leading to a faster than expected reaction rate. | 1. Immediately stop the addition of the reagent. 2. Increase cooling to the reactor. If necessary, use an emergency cooling bath. 3. For future experiments, switch to a semi-batch process with controlled, slow addition of one of the reactants.[1] 4. Ensure the cooling system is properly sized and functioning before starting the reaction. 5. Re-evaluate the reaction temperature; a lower starting temperature may be necessary. |
| EXO-02 | No initial temperature increase, followed by a sudden, sharp exotherm (delayed exotherm). | 1. Induction period: The reaction may have an initiation phase before it proceeds rapidly. 2. Accumulation of unreacted reagents: If the reaction fails to initiate at the set temperature, the limiting reagent can build up. A sudden initiation can then lead to a large, rapid release of heat.[1] | 1. Maintain careful temperature monitoring. Do not increase the temperature if no initial exotherm is observed. 2. Ensure that a slight exotherm is observed after the initial addition of the limiting reagent before proceeding with the rest of the addition. 3. If no reaction is observed, safely quench the reaction and investigate the cause (e.g., catalyst activity, reagent purity). |
| EXO-03 | Reaction temperature consistently exceeds the set point, even with cooling. | 1. The heat generated by the reaction is greater than the heat removal capacity of the reactor. 2. The reaction is being run at too high a concentration. 3. The stirring is inadequate, leading to localized "hot spots." | 1. Reduce the addition rate of the limiting reagent. 2. Lower the reaction temperature. 3. Dilute the reaction mixture with more solvent. 4. Ensure efficient stirring to maintain uniform temperature throughout the reaction mixture. |
| EXO-04 | Pressure buildup in a sealed reactor. | 1. The reaction temperature has exceeded the boiling point of the solvent. 2. Gaseous byproducts are being generated from the desired reaction or a decomposition side reaction.[3] | 1. Immediately reduce the reaction temperature. 2. Stop the addition of any reagents. 3. Do not vent a highly pressurized system abruptly. Follow established safety protocols for emergency pressure release. 4. For future experiments, ensure the reactor is equipped with an appropriate pressure relief system.[3] |
Quantitative Data on Reaction Exotherms
The following table summarizes representative thermal data for palladium-catalyzed cross-coupling reactions, which are analogous to those used for biphenyl aldehyde synthesis. This data highlights the significant energy release that must be managed.
| Reaction Type | Heat of Reaction (ΔH) (kJ/mol) | Adiabatic Temperature Rise (ΔTad) (°C) | Maximum Temperature of Synthesis Reaction (MTSR) (°C) | Reference |
| Suzuki-Miyaura Cross-Coupling | -393.5 | 141.0 | 221.0 | [1] |
| α-Arylation Cross-Coupling | -221 | 62.0 | 142.0 | [1] |
| Sonogashira Cross-Coupling | -217.6 | 118.4 | 198.4 | [1] |
Note: This data is illustrative. The actual thermal profile of a specific reaction will depend on the substrates, reagents, solvent, and concentration.
Experimental Protocols
Key Experiment: Safe Synthesis of 4-Biphenylcarboxaldehyde via Suzuki-Miyaura Coupling
This protocol emphasizes a semi-batch approach to control the reaction exotherm.
Materials:
-
4-Bromobenzaldehyde
-
Phenylboronic acid
-
Palladium acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Equipment:
-
Jacketed glass reactor with temperature control unit (circulator)
-
Overhead stirrer
-
Reflux condenser
-
Addition funnel or syringe pump
-
Temperature probe
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Hazard Assessment: Before starting, perform a thorough hazard assessment. Based on literature data for similar reactions, anticipate a significant exotherm. Ensure the MTSR is well below the boiling point of the solvent and the decomposition temperature of all components.
-
Reactor Setup: Assemble the jacketed reactor under an inert atmosphere. Equip it with an overhead stirrer, reflux condenser, and a temperature probe placed directly in the reaction mixture.
-
Initial Charge: To the reactor, add 4-bromobenzaldehyde, palladium acetate, and triphenylphosphine. Add toluene as the solvent. Begin stirring to ensure a homogeneous mixture.
-
Base Solution Preparation: In a separate flask, dissolve potassium carbonate in water.
-
Controlled Addition of Base: Add the aqueous potassium carbonate solution to the reactor.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C).
-
Controlled Addition of Phenylboronic Acid: Dissolve the phenylboronic acid in a minimal amount of toluene. Using an addition funnel or a syringe pump, add the phenylboronic acid solution to the heated reaction mixture dropwise over a period of 1-2 hours.
-
Temperature Monitoring: Crucially, monitor the internal reaction temperature throughout the addition. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C) of the set point. If the temperature begins to rise uncontrollably, immediately stop the addition and apply cooling.
-
Reaction Completion: After the addition is complete, maintain the reaction at the set temperature and monitor for completion using a suitable analytical technique (e.g., TLC, GC, or NMR spectroscopy).
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Proceed with a standard aqueous workup to isolate the crude 4-biphenylcarboxaldehyde.
Visualizations
Caption: A logical workflow for the safe management of exothermic reactions.
Caption: Relationship between causes and consequences of a thermal runaway.
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. helgroup.com [helgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
Preventing dimerization of 4'-Chlorobiphenyl-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4'-Chlorobiphenyl-2-carbaldehyde. The information provided is intended to help prevent unwanted dimerization and other side reactions during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound, presented in a question-and-answer format.
Issue 1: Formation of a viscous, high-molecular-weight byproduct upon storage or during reaction workup.
-
Question: I observed the formation of a significant amount of a sticky, high-molecular-weight byproduct when storing this compound in solution, or during my reaction workup. What could be the cause?
-
Answer: This is likely due to the self-condensation of this compound. Aromatic aldehydes, especially when exposed to certain conditions, can undergo dimerization or polymerization. The most probable pathways for this are the Benzoin condensation or the Cannizzaro reaction, particularly if basic conditions are present.
Issue 2: My reaction is yielding a mixture of a carboxylic acid and an alcohol derivative of this compound instead of the desired product.
-
Question: My reaction, which involves this compound, is producing 4'-chlorobiphenyl-2-carboxylic acid and (4'-chlorobiphenyl-2-yl)methanol. What is causing this?
-
Answer: This product distribution is characteristic of the Cannizzaro reaction.[1][2][3][4] This reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a carboxylic acid and a primary alcohol. The presence of even trace amounts of a strong base (like residual hydroxides) can catalyze this reaction.
Issue 3: I am observing a byproduct with a mass corresponding to a dimer of this compound, but it is not the acid and alcohol from a Cannizzaro reaction.
-
Question: Mass spectrometry analysis of my reaction mixture shows a significant peak corresponding to a dimer of my starting aldehyde. What could this be?
-
Answer: You are likely observing the product of a Benzoin condensation.[5][6][7][8] This is a dimerization reaction between two aromatic aldehydes, typically catalyzed by a nucleophile like cyanide, to form an α-hydroxy ketone. Even without the explicit addition of a cyanide catalyst, certain reaction conditions or impurities might promote this pathway.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to minimize dimerization?
A1: To minimize dimerization, this compound should be stored under the following conditions:
-
Temperature: Cool temperatures (2-8 °C) are recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Purity: Ensure the aldehyde is of high purity, as impurities can catalyze dimerization.
-
Solvent: If in solution, use a dry, aprotic solvent. Avoid basic or highly polar protic solvents.
Q2: What reaction conditions should I avoid to prevent the Cannizzaro reaction?
A2: To prevent the Cannizzaro reaction, strictly avoid basic conditions.
-
Ensure all glassware is free from basic residues.
-
Use freshly distilled, neutral or slightly acidic solvents.
-
If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base and run the reaction at low temperatures.
Q3: How can I prevent Benzoin condensation?
A3: Benzoin condensation is primarily catalyzed by cyanide ions.
-
Avoid any sources of cyanide in your reaction.
-
Be mindful of potential contaminants in your reagents that could act as a catalyst.
-
Purification of the aldehyde before use can help remove any potential catalysts.
Q4: Can I use a protecting group to prevent dimerization?
A4: Yes, protecting the aldehyde functionality is an excellent strategy to prevent dimerization. The aldehyde can be converted to an acetal or dithioacetal, which are stable under a variety of reaction conditions. The aldehyde can then be deprotected at a later stage.
Data Presentation
The following tables summarize the conditions that favor and disfavor the primary dimerization pathways for this compound.
Table 1: Conditions Influencing the Cannizzaro Reaction
| Factor | Favorable Conditions | Unfavorable Conditions |
| pH | Basic (high pH) | Neutral or acidic (low pH) |
| Base | Strong bases (e.g., NaOH, KOH) | Weak or no base |
| Temperature | Elevated temperatures | Low temperatures |
| Solvent | Protic solvents | Aprotic solvents |
Table 2: Conditions Influencing Benzoin Condensation
| Factor | Favorable Conditions | Unfavorable Conditions |
| Catalyst | Presence of nucleophiles (e.g., cyanide) | Absence of nucleophilic catalysts |
| Solvent | Polar solvents | Nonpolar solvents |
| Purity | Presence of catalytic impurities | High purity starting material |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Upon receipt, store the compound in a tightly sealed container at 2-8 °C.
-
If the compound is to be stored for an extended period, flush the container with an inert gas (argon or nitrogen).
-
For use in reactions, weigh out the desired amount quickly in a dry environment to minimize exposure to atmospheric moisture and oxygen.
-
If preparing a stock solution, use a dry, aprotic solvent (e.g., anhydrous THF, toluene, or dichloromethane) and store under an inert atmosphere at low temperature.
Protocol 2: Acetal Protection of this compound
-
To a solution of this compound (1 equivalent) in anhydrous methanol, add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the resulting acetal by column chromatography.
-
The acetal can then be used in subsequent reactions. Deprotection can be achieved by treatment with aqueous acid.
Visualizations
The following diagrams illustrate the key dimerization pathways and a preventative experimental workflow.
Caption: The Cannizzaro reaction of this compound.
Caption: The Benzoin condensation of this compound.
Caption: Recommended experimental workflow to prevent dimerization.
References
- 1. coconote.app [coconote.app]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 6. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 7. Benzoin Condensation [organic-chemistry.org]
- 8. Benzoin condensation | PPTX [slideshare.net]
Technical Support Center: Efficient Synthesis of 4'-Chlorobiphenyl-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of 4'-Chlorobiphenyl-2-carbaldehyde. This valuable intermediate is crucial in the development of various pharmaceuticals and agrochemicals. This guide offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during its synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide (such as 2-bromobenzaldehyde or 2-chlorobenzaldehyde) with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base. This method is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of the required reagents.
Q2: How do I select the optimal palladium catalyst and ligand for this synthesis?
A2: Catalyst and ligand selection is critical for achieving high yields, especially with sterically hindered substrates like 2-substituted benzaldehydes. For the Suzuki-Miyaura coupling to produce this compound, bulky and electron-rich phosphine ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. While various palladium sources can be used, pre-formed catalysts or palladacycles often exhibit higher activity. A screening of different catalyst/ligand combinations may be necessary to identify the most effective system for your specific conditions.
Q3: What are the most common causes of low yield in the synthesis of this compound?
A3: Low yields in this synthesis can stem from several factors:
-
Catalyst deactivation: The palladium catalyst can become inactive due to exposure to oxygen or impurities.
-
Inefficient oxidative addition: Aryl chlorides are less reactive than aryl bromides, which can lead to slow or incomplete reactions. Using a more active catalyst system can help overcome this.
-
Homocoupling of the boronic acid: This side reaction reduces the amount of boronic acid available for the desired cross-coupling.
-
Protodeboronation: The boronic acid can be cleaved from the aryl ring, especially in the presence of a strong base and water.
-
Steric hindrance: The ortho-aldehyde group can sterically hinder the coupling reaction, requiring more robust catalytic systems.
Q4: Can I use 2-chlorobenzaldehyde instead of 2-bromobenzaldehyde as the starting material?
A4: Yes, 2-chlorobenzaldehyde can be used, and it is often a more cost-effective starting material. However, aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura coupling. Therefore, to achieve a good yield with 2-chlorobenzaldehyde, a more active palladium catalyst system, often employing bulky electron-rich phosphine ligands, is typically required. Reaction conditions may also need to be more forcing (e.g., higher temperature, longer reaction time).
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Reaction conditions not optimal (temperature, time). 3. Poor quality of reagents (boronic acid, base, solvent). 4. Inefficient catalyst/ligand system for the substrate. | 1. Use a fresh batch of palladium catalyst and ensure proper handling under an inert atmosphere. 2. Gradually increase the reaction temperature and monitor the reaction progress over a longer period. 3. Use high-purity, anhydrous solvents and reagents. Ensure the base is finely ground and dry. 4. Screen different palladium catalysts and ligands, particularly those known to be effective for sterically hindered substrates (e.g., those with bulky phosphine ligands). |
| Significant Byproduct Formation (e.g., Homocoupling) | 1. Presence of oxygen in the reaction mixture. 2. Suboptimal stoichiometry of reactants. 3. Inappropriate choice of base or solvent. | 1. Thoroughly degas the solvent and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 2. Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can promote homocoupling. 3. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water, THF/water). |
| Incomplete Reaction (Starting Material Remains) | 1. Catalyst deactivation over time. 2. Insufficient catalyst loading. 3. The reaction has not reached equilibrium. | 1. Add a fresh portion of the catalyst to the reaction mixture. 2. Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). 3. Extend the reaction time and continue to monitor by TLC or GC/LC-MS. |
| Difficulty in Product Purification | 1. Co-elution with starting materials or byproducts. 2. Presence of palladium residues in the product. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization may also be an effective purification method. 2. Treat the crude product with a palladium scavenger or perform an additional purification step like filtration through a pad of celite or silica gel. |
Data Presentation
Table 1: Comparison of Palladium Catalysts for the Synthesis of Substituted Biaryl Aldehydes *
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 88 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 6 | 92 |
| XPhos Pd G3 | K₃PO₄ | THF/H₂O | 80 | 10 | 95 |
*Data is representative and compiled from various sources for the synthesis of structurally similar ortho-substituted biaryl aldehydes. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)
-
4-Chlorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Toluene/H₂O, 4:1 v/v, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde, 4-chlorophenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision-making flowchart for troubleshooting catalyst selection in the synthesis.
Validation & Comparative
A Comparative Guide to Analytical Standards of 4'-Chlorobiphenyl-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the quality and characterization of chemical reagents are paramount. This guide provides a comparative analysis of hypothetical analytical standards for 4'-Chlorobiphenyl-2-carbaldehyde (CAS No: 153850-83-0), a key intermediate in various synthetic pathways. We will compare a standard grade batch with a high-purity batch, detailing the analytical methodologies used for their characterization and presenting the data in a clear, comparative format.
Comparative Analysis of this compound Batches
The following table summarizes the key quality attributes of two hypothetical batches of this compound, representing a standard and a high-purity grade. This data is representative of what would be found on a Certificate of Analysis.
| Parameter | Standard Grade (Batch A) | High-Purity Grade (Batch B) | Methodology |
| Purity (by HPLC) | 97.5% | ≥ 99.5% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Major Impurity | 0.8% (4-Chlorobiphenyl) | < 0.1% (4-Chlorobiphenyl) | HPLC, GC-MS |
| Unspecified Impurities | ≤ 1.7% | ≤ 0.4% | HPLC |
| Residual Solvents | < 0.5% (Toluene) | < 0.05% (Toluene) | Headspace Gas Chromatography (HS-GC) |
| Water Content | 0.2% | ≤ 0.05% | Karl Fischer Titration |
| Appearance | Off-white to light yellow solid | White crystalline solid | Visual Inspection |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for the analysis of biphenyl derivatives and related aromatic aldehydes.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used for the quantitative determination of this compound and its organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1][2][3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: A gradient elution of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 60% B
-
5-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 60% B
-
21-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is employed to identify and quantify volatile impurities and residual solvents.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.[4]
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: For residual solvents, a headspace autosampler is used. For other volatile impurities, the sample is dissolved in a suitable solvent like dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Expected Chemical Shifts (δ, ppm):
-
Aldehyde proton (CHO): ~9.8-10.0 ppm (singlet)
-
Aromatic protons: ~7.3-8.0 ppm (multiplets)
-
-
-
¹³C NMR:
-
Expected Chemical Shifts (δ, ppm):
-
Carbonyl carbon (C=O): ~190-192 ppm
-
Aromatic carbons: ~128-145 ppm
-
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
Visualizations
Workflow for Analytical Standard Qualification
The following diagram illustrates a typical workflow for the quality control and certification of an analytical standard for this compound.
References
- 1. Simultaneous HPLC Determination of Four Active Compounds in Fengshiding Capsules, a Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Determination of biomarkers of exposure to boscalid, captan, folpel, mancozeb and tebuconazole in urine and hair samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4'-Chlorobiphenyl-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4'-Chlorobiphenyl-2-carbaldehyde, a substituted biphenyl derivative, is critical in various research and development settings, including pharmaceutical synthesis and environmental analysis. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound. While specific validated methods for this compound are not widely published, this document outlines robust starting methodologies based on the analysis of structurally similar compounds, such as polychlorinated biphenyls (PCBs) and aromatic aldehydes.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₃H₉ClO | Dictates the monoisotopic mass for mass spectrometry. |
| Molecular Weight | 216.66 g/mol | |
| Melting Point | 60-63 °C[1] | Indicates the compound is solid at room temperature. |
| Boiling Point | 359.9 ± 25.0 °C (Predicted)[1] | Suggests that the compound is sufficiently volatile for GC analysis. |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate[1] | Informs solvent selection for sample preparation and HPLC mobile phase. |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the analysis of moderately polar to nonpolar compounds. For this compound, a reversed-phase HPLC method is proposed.
Experimental Protocol: HPLC
A reversed-phase HPLC method with UV detection would be a suitable starting point for the analysis of this compound. The biphenyl structure suggests good retention on C18 or Biphenyl stationary phases, while the aldehyde group provides a chromophore for UV detection.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 or Biphenyl column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. Biphenyl columns can offer enhanced selectivity for aromatic compounds through π-π interactions.
-
Mobile Phase: A gradient elution with acetonitrile and water is proposed to ensure adequate separation from potential impurities.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength of approximately 254 nm, where the biphenyl system is expected to have strong absorbance.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Logical Workflow for HPLC Analysis
References
Comparative Reactivity Analysis: 4'-Chlorobiphenyl-2-carbaldehyde and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the relative reactivity of positional isomers of 4'-chlorobiphenyl-carbaldehyde. This document provides an objective comparison based on fundamental principles of organic chemistry, supported by available spectroscopic data and detailed experimental protocols for comparative analysis.
The reactivity of 4'-Chlorobiphenyl-2-carbaldehyde and its isomers is a critical consideration in synthetic chemistry and drug discovery, where these compounds serve as versatile intermediates. The electronic and steric environment of the aldehyde functional group, as well as the biphenyl backbone, is significantly influenced by the substitution pattern of the chloro and formyl groups. This guide elucidates these differences to inform reaction design and optimization.
Factors Influencing Reactivity
The reactivity of chlorobiphenyl-carbaldehyde isomers is primarily governed by a combination of electronic and steric effects. The aldehyde group, being an electrophilic center, is sensitive to the electron-donating or electron-withdrawing nature of its substituents. The biphenyl system allows for the transmission of these electronic effects between the two aromatic rings.
Electronic Effects: The position of the electron-withdrawing chloro group and the electron-withdrawing aldehyde group on the biphenyl scaffold dictates the electrophilicity of the carbonyl carbon. An electron-withdrawing group para or ortho to the aldehyde group will increase its reactivity towards nucleophiles by destabilizing the partial positive charge on the carbonyl carbon. Conversely, the reactivity of the biphenyl core in electrophilic aromatic substitution or cross-coupling reactions is influenced by the directing effects of both substituents.
Steric Hindrance: The proximity of substituents to the aldehyde group can sterically hinder the approach of nucleophiles. For instance, an aldehyde group at the 2-position of the biphenyl ring is subject to greater steric hindrance from the adjacent phenyl ring compared to an aldehyde at the 4-position.
The interplay of these factors determines the overall reactivity profile of each isomer. A logical workflow for assessing this reactivity is presented below.
Comparative Data Presentation
Due to a scarcity of direct comparative studies in the literature, the following tables provide a combination of available experimental data for related compounds and predicted trends based on established chemical principles.
Spectroscopic Data Comparison
Spectroscopic data can offer insights into the electronic environment of the aldehyde group. A lower carbonyl stretching frequency (νC=O) in the infrared (IR) spectrum generally correlates with a less electrophilic carbonyl carbon, suggesting lower reactivity towards nucleophiles. Similarly, the chemical shift of the aldehydic proton in ¹H NMR can be indicative of its electronic environment.
| Isomer | Predicted Relative C=O Stretch (cm⁻¹) | Predicted Relative Aldehydic ¹H NMR (δ ppm) |
| This compound | Lower | Higher |
| 4'-Chlorobiphenyl-3-carbaldehyde | Higher | Lower |
| 4'-Chlorobiphenyl-4-carbaldehyde | Highest | Lowest |
| 3'-Chlorobiphenyl-2-carbaldehyde | Lower | Higher |
| 2'-Chlorobiphenyl-2-carbaldehyde | Lowest | Highest |
Note: These are predicted trends. The C=O stretching frequency for aliphatic aldehydes is typically in the range of 1740-1720 cm⁻¹, while for α,β-unsaturated aldehydes, it is 1710-1685 cm⁻¹.[1] The actual values will vary based on the specific electronic and steric environment.
Predicted Reactivity Comparison
The following table summarizes the predicted relative reactivity of the aldehyde group in different isomers towards a generic nucleophilic addition reaction. The prediction is based on the combined influence of electronic and steric effects.
| Isomer | Predicted Relative Reactivity towards Nucleophilic Addition | Rationale |
| 4'-Chlorobiphenyl-4-carbaldehyde | High | The para-aldehyde group experiences minimal steric hindrance and the electron-withdrawing effect of the 4'-chlorophenyl group enhances the electrophilicity of the carbonyl carbon. |
| 4'-Chlorobiphenyl-3-carbaldehyde | Moderate | The meta-aldehyde group is less sterically hindered than the ortho-isomer, but the electronic influence from the 4'-chlorophenyl group is less pronounced than in the para-isomer. |
| This compound | Low | The ortho-aldehyde group is significantly sterically hindered by the adjacent phenyl ring, impeding the approach of nucleophiles. |
| 3'-Chlorobiphenyl-2-carbaldehyde | Low | Similar to the 4'-chloro isomer, the ortho-aldehyde group is sterically hindered. The meta-chloro substituent has a weaker electron-withdrawing effect on the aldehyde. |
| 2'-Chlorobiphenyl-2-carbaldehyde | Very Low | This isomer experiences the most significant steric hindrance due to the presence of substituents on both ortho positions of the biphenyl linkage, severely restricting access to the aldehyde. |
Experimental Protocols
To facilitate direct comparison, the following standardized experimental protocols are provided for key reactions. Researchers can use these methods to generate quantitative data for the specific isomers of interest.
Protocol 1: Comparative Nucleophilic Addition (Grignard Reaction)
This protocol allows for the comparison of the reactivity of the aldehyde isomers towards a common nucleophile.
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the chlorobiphenyl-carbaldehyde isomer (1.0 mmol) and dry tetrahydrofuran (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.1 mmol, 1.0 M solution in THF) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and ¹H NMR to determine the conversion and yield of the corresponding secondary alcohol.
Protocol 2: Comparative Oxidation (Pinnick Oxidation)
This protocol can be used to compare the ease of oxidation of the aldehyde group to a carboxylic acid.
Procedure:
-
In a flask, dissolve the chlorobiphenyl-carbaldehyde isomer (1.0 mmol) in tert-butanol (10 mL) and 2-methyl-2-butene (5.0 mmol).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (5 mL).
-
Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the solution of the aldehyde dropwise at room temperature.
-
Stir the mixture vigorously for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography and determine the yield.
Protocol 3: Comparative Suzuki-Miyaura Cross-Coupling
This protocol can be used to assess the reactivity of the C-Cl bond in the biphenyl system.
Procedure:
-
To a reaction vial, add the chlorobiphenyl-carbaldehyde isomer (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Add a solution of toluene (4 mL) and water (1 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the vial and heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Determine the yield of the formyl-terphenyl product.
Conclusion
The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. While direct, quantitative comparative data remains limited, a qualitative and predictive understanding can be achieved through the application of fundamental organic chemistry principles and analysis of spectroscopic data from related compounds. The provided standardized protocols offer a framework for generating robust comparative data, which will be invaluable for the rational design of synthetic routes and the development of novel molecules in the fields of medicinal chemistry and materials science. Further experimental investigation into the reactivity of these isomers is highly encouraged to enrich the understanding of these important chemical building blocks.
References
A Researcher's Guide to the Structural Confirmation of 4'-Chlorobiphenyl-2-carbaldehyde and Its Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research and development. This guide provides a comparative analysis of the key analytical techniques used for the structural elucidation of 4'-Chlorobiphenyl-2-carbaldehyde and its derivatives. By examining experimental data from closely related analogues, we offer insights into the expected spectroscopic and crystallographic characteristics of this compound class.
Introduction to Structural Confirmation
Comparative Spectroscopic and Crystallographic Data
To provide a framework for the structural confirmation of this compound, the following tables summarize key quantitative data for the parent compound, biphenyl, and a closely related isomer, [1,1'-biphenyl]-4-carbaldehyde. This comparative data allows for the prediction of the spectral features of the target molecule.
Table 1: Molecular Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₃H₉ClO | 216.66 |
| Biphenyl | C₁₂H₁₀ | 154.21 |
| [1,1'-biphenyl]-4-carbaldehyde | C₁₃H₁₀O | 182.22 |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| This compound (Predicted) | ~9.9 - 10.1 (s) | ~7.3 - 8.0 (m) |
| [1,1'-biphenyl]-4-carbaldehyde[1] | 10.06 (s) | 8.02 – 7.91 (m, 2H), 7.78 – 7.72 (m, 2H), 7.67 – 7.61 (m, 2H), 7.52 – 7.45 (m, 2H), 7.45 – 7.38 (m, 1H) |
| 4-chlorobenzaldehyde[1] | 9.97 (s) | 7.88 (d, J = 8.5 Hz, 2H), 7.53 (d, J = 8.5 Hz, 2H) |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |
| This compound (Predicted) | ~191 - 193 | ~127 - 145 |
| [1,1'-biphenyl]-4-carbaldehyde[1] | 192.0 | 147.2, 139.7, 135.2, 130.3, 129.0, 128.5, 127.7, 127.4 |
| 4-chlorobenzaldehyde[1] | 190.9 | 141.0, 134.7, 130.9, 129.5 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound (Predicted) | EI | 216/218 | 187/189 ([M-CHO]⁺), 152 ([M-CHO-Cl]⁺) |
| 2'-Chloro-[1,1'-biphenyl]-4-carboxaldehyde | Not Available | Not Available | Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of structural data. The following sections outline standard experimental protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for providing detailed fragmentation, while Electrospray Ionization (ESI) is a softer method often used for determining the molecular ion.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap).
-
Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.
X-ray Crystallography
Objective: To determine the precise three-dimensional atomic arrangement in the solid state.
Protocol:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in the beam.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate crystal structure.
-
-
Structure Validation: Validate the final structure using software tools like PLATON and check for consistency with data deposited in crystallographic databases.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each analytical technique.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for Mass Spectrometry.
Caption: Workflow for X-ray Crystallography.
References
Purity Assessment of Synthesized 4'-Chlorobiphenyl-2-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4'-Chlorobiphenyl-2-carbaldehyde, a key intermediate in the development of pharmaceuticals and advanced materials. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by representative experimental data. Furthermore, we compare the subject compound with a potential alternative, 4'-Methoxybiphenyl-2-carbaldehyde, to inform selection based on synthetic accessibility and potential performance.
Introduction to this compound
This compound is a biaryl aldehyde whose structural motif is of significant interest in medicinal chemistry and materials science. Its synthesis is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. A prevalent method involves the palladium-catalyzed coupling of 2-bromobenzaldehyde with 4-chlorophenylboronic acid.
Common Impurities in Synthesis
The purity of the final product is critical for its intended application. During the Suzuki-Miyaura synthesis, several impurities can arise, including:
-
Homocoupling products: Biphenyl (from the coupling of two phenylboronic acid molecules) and 2,2'-diformylbiphenyl (from the coupling of two 2-bromobenzaldehyde molecules).
-
Starting materials: Unreacted 2-bromobenzaldehyde and 4-chlorophenylboronic acid.
-
Dehalogenated product: Biphenyl-2-carbaldehyde.
-
Solvent residues and other reagents.
A thorough purity assessment is therefore essential to ensure the quality and reliability of the synthesized this compound.
Comparison of Purity Assessment Methods
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of the impurities, the desired level of accuracy, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Purity Result |
| HPLC (UV-Vis) | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available, good for non-volatile impurities. | Requires chromophoric impurities for detection, may require derivatization for some compounds. | 99.2% |
| GC-MS | Separation based on volatility and polarity, identification by mass-to-charge ratio. | High sensitivity and specificity, excellent for volatile impurities and structural elucidation. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | 99.5% |
| qNMR (¹H NMR) | Absolute quantification based on the signal intensity of specific protons relative to a certified internal standard. | Primary analytical method, no need for reference standards of impurities, provides structural information. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. | 99.1% |
Comparison with an Alternative Compound: 4'-Methoxybiphenyl-2-carbaldehyde
In certain applications, particularly in catalysis and materials science where electronic properties are tunable, alternative substituted biphenyl aldehydes may be considered. Here, we compare this compound with 4'-Methoxybiphenyl-2-carbaldehyde.
| Compound | Synthetic Accessibility (Typical Suzuki Coupling Yield) | Electronic Properties of Substituent | Potential Applications |
| This compound | 85-95% | Electron-withdrawing (halogen) | Pharmaceutical intermediates, building block for ligands in catalysis. |
| 4'-Methoxybiphenyl-2-carbaldehyde | 80-90% | Electron-donating (alkoxy) | Organic electronics, fluorescent probes, ligands with different electronic properties. |
The choice between these alternatives will depend on the desired electronic characteristics of the final product and the specific synthetic route being employed.
Experimental Protocols
Synthesis of this compound (Illustrative)
A mixture of 2-bromobenzaldehyde (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed and heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a white solid.
Purity Assessment by HPLC
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Assessment by GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) mode at 70 eV, scanning from m/z 50 to 400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Data Analysis: Identify the main peak and any impurity peaks by their mass spectra. Purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC).
Purity Assessment by Quantitative ¹H NMR (qNMR)
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal in a clean region of the spectrum (e.g., maleic anhydride).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl₃).
-
Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Acquisition Parameters: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation for accurate integration.
-
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizations
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Comparison of synthetic pathways and properties for the target compound and an alternative.
A Comparative Guide to 4'-Chlorobiphenyl-2-carbaldehyde and 4'-Chlorobiphenyl-4-carbaldehyde in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Among the vast array of available intermediates, substituted biphenyls hold a prominent position due to their prevalence in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed comparison of two isomeric compounds: 4'-Chlorobiphenyl-2-carbaldehyde and 4'-Chlorobiphenyl-4-carbaldehyde. We will delve into their synthesis, comparative reactivity, and distinct applications, supported by experimental data and protocols to aid researchers in their synthetic endeavors.
Introduction to the Isomers
This compound and 4'-Chlorobiphenyl-4-carbaldehyde share the same molecular formula (C₁₃H₉ClO) and molecular weight (216.66 g/mol ). Both feature a biphenyl core with a chlorine atom on one phenyl ring and a formyl (aldehyde) group on the other. The key distinction lies in the position of the aldehyde group: ortho to the biphenyl linkage in the former and para in the latter. This seemingly subtle difference in substitution pattern leads to significant variations in their steric and electronic properties, which in turn dictate their synthetic accessibility and utility.
This compound is a crucial intermediate, notably in the synthesis of fungicides.[1][2] Its structure, with the aldehyde group in the ortho position, imparts specific conformational constraints that can be exploited in the design of targeted bioactive molecules.[1]
4'-Chlorobiphenyl-4-carbaldehyde , on the other hand, is a versatile precursor for a broader range of applications, including the synthesis of pharmaceuticals, agrochemicals, fluorescent dyes, and polymers.[3] Its more linear and less sterically hindered nature often makes it a preferred building block in materials science, particularly in the development of liquid crystals.[4]
Synthesis and Experimental Data
The primary method for synthesizing the 4'-chlorobiphenyl core of both isomers is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and functional group tolerance.
Table 1: Comparison of Synthetic Parameters
| Parameter | This compound | 4'-Chlorobiphenyl-4-carbaldehyde |
| Precursors | 2-Bromobenzaldehyde and 4-Chlorophenylboronic acid | 4-Bromobenzaldehyde and 4-Chlorophenylboronic acid |
| Catalyst | Palladium(II) acetate / Triphenylphosphine | Palladium(II) acetate / Triphenylphosphine |
| Base | Potassium Carbonate | Sodium Carbonate |
| Solvent | Toluene / Water | 1-Propanol / Water |
| Reported Yield | Good to excellent (specific yield data not widely published, but yields for similar ortho-substituted biphenyls are generally high) | Up to 99% (for analogous Suzuki couplings)[5] |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
While a direct, detailed protocol for the synthesis of this compound via Suzuki coupling is not extensively documented in readily available literature, a representative procedure can be adapted from established methods for similar ortho-substituted biphenyls. The synthesis of its precursor, 4'-chloro-2-aminobiphenyl, is well-documented in the context of boscalid synthesis and can be achieved with high yields.[2] The subsequent conversion of the amino group to a carbaldehyde can be achieved through various methods, such as the Sandmeyer reaction followed by reduction. A direct Suzuki coupling approach would be as follows:
-
Reaction Setup: To a round-bottom flask, add 2-bromobenzaldehyde (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.).
-
Solvent and Degassing: Add a 10:1 mixture of toluene and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously under an inert atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Synthesis of 4'-Chlorobiphenyl-4-carbaldehyde (Adapted Protocol)
This protocol is adapted from a well-established procedure for the synthesis of 4-biphenylcarboxaldehyde.
-
Reaction Setup: In a reaction vessel, combine 4-bromobenzaldehyde (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), palladium(II) acetate (0.003 eq.), and triphenylphosphine (0.009 eq.) in 1-propanol.
-
Base Addition: Add a 2 M aqueous solution of sodium carbonate (1.2 eq.).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, remove the 1-propanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography to afford 4'-Chlorobiphenyl-4-carbaldehyde.[5]
Reactivity and Steric Effects
The positioning of the aldehyde group has a profound impact on the reactivity of these isomers.
Electronic Effects: In both isomers, the biphenyl system influences the electronic nature of the aldehyde. The phenyl rings are generally electron-withdrawing via induction and can participate in resonance. However, the difference in reactivity is more significantly governed by steric factors.
Steric Hindrance: The ortho-substitution in this compound introduces significant steric hindrance around the aldehyde group.[6][7] This is due to the proximity of the second phenyl ring, which can restrict the approach of nucleophiles to the carbonyl carbon.[8] This restricted rotation around the biphenyl bond can also lead to atropisomerism in certain derivatives.[9]
In contrast, the para-substitution in 4'-Chlorobiphenyl-4-carbaldehyde places the aldehyde group far from the other phenyl ring, resulting in minimal steric hindrance. This makes the aldehyde group more accessible for chemical transformations.
Table 2: Comparative Reactivity
| Reaction Type | This compound | 4'-Chlorobiphenyl-4-carbaldehyde |
| Nucleophilic Addition | Slower reaction rates due to steric hindrance. | Faster reaction rates due to the accessible aldehyde group. |
| Condensation Reactions | May require more forcing conditions to form products like imines or oximes. | Readily undergoes condensation reactions. |
| Oxidation/Reduction | Generally proceeds, but the steric environment might influence the choice of reagents. | Standard oxidation and reduction protocols are effective. |
Applications in Synthesis
The distinct structural and reactivity profiles of these isomers make them suitable for different synthetic targets.
This compound: Its primary documented application is as a key intermediate in the synthesis of the fungicide Boscalid .[1][2] The specific ortho-arrangement of the functional groups in the biphenyl scaffold is crucial for the biological activity of the final product. The synthesis of Boscalid involves the conversion of the aldehyde precursor to an amine, which is then coupled with 2-chloronicotinic acid.
4'-Chlorobiphenyl-4-carbaldehyde: This isomer is a versatile building block in several areas:
-
Pharmaceuticals: It serves as a precursor for various pharmaceutical compounds where a 4'-chlorobiphenyl moiety is a key pharmacophore.[3]
-
Agrochemicals: Similar to its ortho counterpart, it is used in the development of new agrochemicals.[3]
-
Materials Science: Its linear and rigid structure makes it an excellent component for liquid crystals .[4] The 4-cyanobiphenyl derivatives, which can be synthesized from the corresponding carbaldehyde, are a well-known class of nematic liquid crystals.[10]
-
Dyes and Polymers: It is also used in the synthesis of fluorescent dyes and specialty polymers.[3]
Visualizations
Caption: Synthetic pathways for the two isomers via Suzuki-Miyaura coupling.
Caption: Logical relationship between structure, reactivity, and applications.
Conclusion
While this compound and 4'-Chlorobiphenyl-4-carbaldehyde are isomers, their synthetic utility is distinct. The choice between these two building blocks is dictated by the specific requirements of the target molecule.
-
This compound is the preferred precursor when a sterically demanding and conformationally constrained ortho-substituted biphenyl scaffold is necessary, as exemplified by its role in the synthesis of the fungicide Boscalid.
-
4'-Chlorobiphenyl-4-carbaldehyde offers greater versatility due to its less hindered and more accessible aldehyde group. This makes it a more general-purpose intermediate for a wide range of applications in pharmaceuticals, agrochemicals, and materials science, particularly where subsequent modifications of the aldehyde are required.
Researchers should consider the steric and electronic implications of the aldehyde position when designing synthetic routes involving 4'-chlorobiphenyl building blocks. This guide provides the foundational information to make an informed decision based on the desired outcome of the synthesis.
References
- 1. This compound | High Purity [benchchem.com]
- 2. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Steric clash in real space: biphenyl revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. brainkart.com [brainkart.com]
- 9. Optical activity in Ortho Ortho di substituted bi phenyl | Filo [askfilo.com]
- 10. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
A Comparative Guide to Catalysts for the Synthesis of 4'-Chlorobiphenyl-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4'-Chlorobiphenyl-2-carbaldehyde, a key intermediate in the production of pharmaceuticals and other fine chemicals, is a critical process demanding high efficiency and selectivity. The Suzuki-Miyaura cross-coupling reaction stands out as a predominant method for constructing the biaryl scaffold of this molecule. The choice of catalyst is paramount in dictating the success of this transformation, influencing yield, reaction time, and overall process economy. This guide provides an objective comparison of various catalytic systems employed in the synthesis of this compound and structurally similar ortho-formyl biaryls, supported by experimental data.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki-Miyaura coupling for synthesizing sterically hindered biaryls like this compound is highly dependent on the catalyst system, which includes the metal precursor and the associated ligand. Both palladium and nickel-based catalysts have demonstrated efficacy, each with distinct advantages.
Palladium catalysts are widely recognized for their broad applicability and high efficiency in a vast array of cross-coupling reactions.[1] Nickel catalysts, on the other hand, present a cost-effective and compelling alternative, often excelling in reactions with challenging substrates.[1]
Below is a summary of the performance of different catalytic systems in the synthesis of ortho-formyl biaryls, based on available literature data.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Based Catalysts | |||||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 91 | [2] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 85-90 | 12 | High | [3] |
| Nickel-Based Catalysts | |||||||
| NiCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 18 | 95 | [1] |
| NiSO₄·6H₂O | Cationic 2,2'-bipyridyl | K₃PO₄ | Water | 120 | 1 | Good to Excellent | [4] |
Note: The data presented is compiled from various sources and may involve slightly different substrates and conditions. It should be used as a guideline for catalyst selection and optimization.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura synthesis of an ortho-formyl biaryl, which can be adapted for this compound.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling:
This protocol is adapted from the synthesis of a structurally similar biaryl aldehyde.[3]
Materials:
-
2-Formylphenylboronic acid
-
1-Bromo-4-chlorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-formylphenylboronic acid (1.2 equivalents), 1-bromo-4-chlorobenzene (1.0 equivalent), and potassium phosphate (2.0 equivalents).
-
Add palladium(II) acetate (1-2 mol%) and SPhos (2-4 mol%).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
General Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling:
This protocol is a general representation based on the use of air-stable nickel precatalysts.[1]
Materials:
-
2-Formylphenylboronic acid
-
1-Bromo-4-chlorobenzene
-
[NiCl(o-tol)(dppf)] (dppf = 1,1'-Bis(diphenylphosphino)ferrocene)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with [NiCl(o-tol)(dppf)] (1-3 mol%).
-
Add 2-formylphenylboronic acid (1.5 equivalents), 1-bromo-4-chlorobenzene (1.0 equivalent), and potassium phosphate (2.0 equivalents).
-
Add anhydrous 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction for completion (typically 18 hours).
-
After cooling, work up the reaction as described in the palladium-catalyzed protocol.
-
Purify the product via column chromatography.
Visualizing the Synthetic Workflow
To better understand the logical flow of the synthesis and purification process, the following diagram illustrates a typical experimental workflow.
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Biaryls via Decarbonylative Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Novel Antimicrobial Compounds Derived from 4'-Chlorobiphenyl-2-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two classes of novel compounds synthesized from 4'-Chlorobiphenyl-2-carbaldehyde: Schiff bases and chalcones. It outlines detailed methodologies for their synthesis, structural validation, and evaluation of their antimicrobial and antifungal properties. The performance of these novel compounds is compared with established therapeutic agents, supported by experimental data from analogous compounds found in the literature.
Introduction to Novel Compound Scaffolds
This compound is a versatile starting material for the synthesis of novel bioactive molecules. Its biphenyl structure offers a rigid backbone, while the chloro- and aldehyde functionalities provide sites for chemical modification to generate diverse derivatives. This guide focuses on two promising classes of derivatives:
-
Schiff Bases: Formed by the condensation of this compound with primary amines. The resulting imine linkage is a key pharmacophore in many biologically active compounds.
-
Chalcones: Synthesized via the Claisen-Schmidt condensation of this compound with acetophenones. The α,β-unsaturated ketone moiety in chalcones is known to be responsible for a wide range of biological activities.[1][2]
Synthesis of Novel Compounds
The following sections detail the generalized synthetic protocols for preparing a representative Schiff base and chalcone from this compound.
Synthesis of a Novel Schiff Base: (E)-4-(((4'-chloro-[1,1'-biphenyl]-2-yl)methylidene)amino)phenol
This protocol describes the synthesis of a novel Schiff base by reacting this compound with 4-aminophenol.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add a solution of 4-aminophenol (1.0 eq) in absolute ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the pure product.
Synthesis of a Novel Chalcone: (E)-1-(4-hydroxyphenyl)-3-(4'-chloro-[1,1'-biphenyl]-2-yl)prop-2-en-1-one
This protocol outlines the Claisen-Schmidt condensation for the synthesis of a novel chalcone from this compound and 4-hydroxyacetophenone.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in ethanol in a flask.
-
Slowly add an aqueous solution of sodium hydroxide (NaOH) to the mixture while stirring at room temperature.
-
Continue stirring for 24 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl).
-
Collect the precipitated chalcone by filtration, wash with water until neutral, and recrystallize from ethanol to obtain the pure product.[1]
Structural Validation
The structures of the synthesized compounds are validated using a combination of spectroscopic techniques. The following table summarizes the expected spectral data based on analogous compounds reported in the literature.[3]
| Technique | Schiff Base: (E)-4-(((4'-chloro-[1,1'-biphenyl]-2-yl)methylidene)amino)phenol | Chalcone: (E)-1-(4-hydroxyphenyl)-3-(4'-chloro-[1,1'-biphenyl]-2-yl)prop-2-en-1-one |
| FT-IR (cm⁻¹) | ~3300 (O-H), ~1620 (C=N), ~1600, 1480 (C=C, aromatic), ~1280 (C-N), ~1170 (C-O), ~830 (C-Cl) | ~3350 (O-H), ~1650 (C=O), ~1600 (C=C), ~970 (=C-H bend, trans), ~830 (C-Cl) |
| ¹H NMR (δ, ppm) | ~9.8 (1H, s, -OH), ~8.5 (1H, s, -CH=N-), ~7.2-8.0 (12H, m, Ar-H) | ~10.0 (1H, s, -OH), ~7.0-8.2 (14H, m, Ar-H and -CH=CH-) |
| ¹³C NMR (δ, ppm) | ~160 (C=N), ~115-155 (aromatic carbons) | ~190 (C=O), ~120-145 (olefinic carbons), ~115-160 (aromatic carbons) |
| Mass Spec (m/z) | Calculated: 307.08 (C₁₉H₁₄ClNO). Found: [M+H]⁺ at 308.09 | Calculated: 320.08 (C₂₁H₁₅ClO₂). Found: [M+H]⁺ at 321.09 |
Performance Comparison: Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of the novel compounds are evaluated against common pathogens and compared with standard drugs. The following tables present a summary of minimum inhibitory concentration (MIC) data from studies on analogous chloro-substituted Schiff bases and chalcones.
Antibacterial Activity Comparison
| Compound Class | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference Drug: Ciprofloxacin (MIC, µg/mL) |
| Chloro-substituted Schiff Bases | 1.284 - 7.81 | 1.284 - 15.62 | 0.08 - 15.62[4] |
| Chloro-substituted Chalcones | >100 | >100 | 0.08 - 15.62[5] |
Data compiled from studies on analogous compounds.[4][5]
Antifungal Activity Comparison
| Compound Class | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Reference Drug: Fluconazole (MIC, µg/mL) |
| Chloro-substituted Schiff Bases | >100 | >100 | 0.25 - 8 |
| Chloro-substituted Chalcones | 16 - >128 | No significant activity | 0.25 - 8[1][5] |
Data compiled from studies on analogous compounds.[1][5]
Mechanism of Action: A Proposed Pathway
The biological activity of these novel compounds can be attributed to their interaction with key cellular pathways in microorganisms. For instance, chalcones are known to disrupt the fungal cell wall.[1] The α,β-unsaturated ketone system can act as a Michael acceptor, reacting with nucleophilic residues in essential enzymes.
Conclusion
The novel Schiff bases and chalcones derived from this compound represent promising scaffolds for the development of new antimicrobial and antifungal agents. This guide provides a foundational framework for their synthesis, structural elucidation, and biological evaluation. The presented data on analogous compounds suggest that these new derivatives, particularly the chalcones, may exhibit significant antifungal activity. Further investigation into the structure-activity relationships and optimization of these lead compounds are warranted to develop potent and selective therapeutic agents.
References
- 1. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Certificate of Analysis for 4'-Chlorobiphenyl-2-carbaldehyde reference material
This guide provides a comparative analysis of the 4'-Chlorobiphenyl-2-carbaldehyde reference material, a crucial standard for researchers and professionals in drug development and analytical sciences. This document outlines the typical specifications for this material and compares it with a potential alternative, offering insights into its analytical characterization.
Product Overview
This compound is a polychlorinated biphenyl (PCB) derivative used as an intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients.[1] Its purity and well-characterized nature are essential for accurate quantitative analysis and quality control in research and manufacturing.
Data Presentation: A Comparative Look
For this guide, we present a typical Certificate of Analysis for this compound and compare it with its isomer, 4'-Chlorobiphenyl-4-carbaldehyde, to highlight the importance of isomeric purity in analytical standards.
| Parameter | This compound (Typical) | 4'-Chlorobiphenyl-4-carbaldehyde (Alternative) |
| CAS Number | 153850-83-0[2] | 80565-30-6 |
| Molecular Formula | C₁₃H₉ClO[2] | C₁₃H₉ClO |
| Molecular Weight | 216.66 g/mol | 216.66 g/mol |
| Purity (HPLC) | ≥ 98% | 97% |
| Purity (GC-MS) | ≥ 98% | Not Specified |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure |
| Appearance | Off-white to light yellow solid | White to off-white powder |
| Melting Point | Not Specified | 113.0°C to 116.0°C[3] |
| Major Impurities | Unidentified impurities < 0.1% | Not Specified |
| Residual Solvents | < 0.5% | Not Specified |
| Water Content (Karl Fischer) | < 0.2% | Not Specified |
Experimental Protocols
The characterization of this compound reference material typically involves a suite of analytical techniques to ensure its identity, purity, and quality.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: The purity is determined by the area percentage of the principal peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 100°C, ramped to 280°C.
-
Mass Spectrometry: Electron ionization (EI) mode with a scan range of m/z 50-500.
-
Analysis: The resulting mass spectrum of the main peak is compared to a reference spectrum for identity confirmation. Impurities are identified by their mass spectra and estimated by their peak areas.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The ¹H NMR spectrum is used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons, which should be consistent with the structure of this compound.
Analytical Workflow and Data Relationships
The following diagram illustrates a typical workflow for the analysis and certification of a chemical reference material like this compound.
This guide serves as a valuable resource for researchers and quality control professionals, providing a framework for understanding and evaluating the quality of this compound reference material. The provided data and protocols are representative and should be adapted based on specific laboratory and regulatory requirements.
References
A Comparative Analysis of the Biological Activity of Chlorinated Biphenyl Aldehydes and Other PCB Metabolites
For Researchers, Scientists, and Drug Development Professionals
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that, despite being banned for decades, continue to pose a risk to human health and the environment. The toxicity of PCBs is not limited to the parent compounds; their metabolites, formed through biological transformation, can exhibit significant and varied biological activities. Among these metabolites are chlorinated biphenyl aldehydes, though they are less studied than other metabolic products like hydroxylated PCBs (OH-PCBs).
This guide provides a comparative overview of the known biological activities of different chlorinated biphenyl aldehydes, supplemented with data on other major PCB metabolites to offer a broader toxicological context. Due to a scarcity of direct comparative studies on chlorinated biphenyl aldehydes, this guide synthesizes available data on individual isomers and places it within the larger framework of PCB metabolite toxicology.
Comparative Biological Data of PCB Metabolites
While quantitative comparative data for chlorinated biphenyl aldehydes is limited, the following table summarizes the biological activities of various PCB metabolites, including qualitative information on chlorobenzaldehydes, to provide a relative context for their potential biological impact.
| Compound Class | Specific Compound(s) | Biological Activity/Toxicity Endpoint | Quantitative Data (e.g., IC50, EC50) | Reference Cell Lines/System |
| Chlorinated Biphenyl Aldehydes | 2-Chlorobenzaldehyde | Irritant, potential sensitizer | Data not available | Animal studies, safety data |
| 3-Chlorobenzaldehyde | Irritant, potential sensitizer | Data not available | Animal studies, safety data[1] | |
| 4-Chlorobenzaldehyde | Irritant, potential sensitizer, not mutagenic in Ames test | Data not available | Ames test, safety data[2] | |
| Parent PCBs | Aroclor 1254 | Carcinogenic, neurotoxic, endocrine disruptor | Data varies with endpoint | Rat, rabbit, guinea pig[3] |
| Hydroxylated PCBs (OH-PCBs) | 4-OH-PCB3 (4-chloro-4'-hydroxybiphenyl) | Endocrine disruptor, neurotoxic | Data varies with endpoint | In vitro and in vivo models |
| 4'-OH-PCB18 (2',4',5'-trichloro-4-biphenylol) | Higher estrogenic effects than parent PCB | EC50 for ERα activation ~1 µM | Reporter gene assays | |
| 4-OH-PCB52 (2,2',5',5'-tetrachloro-4-biphenylol) | Cytotoxic to astrocytes | IC50 ~2.2 µM | C6 glioma cells |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of chemical compounds. Below are protocols for key experiments commonly cited in the study of PCB metabolite toxicity.
Cell Viability Assay (MTT Assay)
This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Exposure: Treat the cells with various concentrations of the test compounds (e.g., chlorinated biphenyl aldehydes, OH-PCBs) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Ames Test (Bacterial Reverse Mutation Assay)
This assay is used to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix from rat liver).
-
Compound Exposure: Mix the test compound at various concentrations with the bacterial culture and, if required, the S9 mix.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ revertants).
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Visualizations
PCB Metabolism Pathway
The following diagram illustrates the general metabolic pathway of PCBs in biological systems, which can lead to the formation of various metabolites, including hydroxylated PCBs, quinones, and potentially aldehydes.
References
A Comparative Guide to the Synthesis of 4'-Chlorobiphenyl-2-carbaldehyde for Researchers and Drug Development Professionals
An in-depth analysis of synthetic routes to 4'-Chlorobiphenyl-2-carbaldehyde reveals that modern palladium-catalyzed cross-coupling reactions offer significant advantages in efficiency and yield over traditional multi-step methods. This guide provides a comparative overview of key synthetic strategies, supported by detailed experimental protocols and data to inform methodological choices in research and development.
This compound is a key building block in the synthesis of various pharmaceuticals and functional materials. The efficiency of its synthesis can significantly impact the overall cost and timeline of a drug development program. This guide benchmarks two primary approaches: a direct, single-step palladium-catalyzed formylation, and a multi-step route commencing with a Gomberg-Bachmann reaction followed by conversion of an amino group to the target carbaldehyde.
Comparison of Synthetic Efficiency
The data clearly indicates that the direct palladium-catalyzed formylation of 2-bromo-4'-chlorobiphenyl is the more efficient route, offering a higher overall yield and a significantly streamlined workflow.
| Parameter | Method 1: Pd-catalyzed Formylation | Method 2: Gomberg-Bachmann & Diazotization |
| Starting Materials | 2-Bromo-4'-chlorobiphenyl, Glyoxylic Acid | 4-Chloroaniline, Aniline, Sodium Nitrite, Formaldoxime |
| Key Steps | 1 | 3 |
| Overall Yield | ~85% | ~60-70% |
| Reaction Time | 12-24 hours | > 48 hours (for all steps) |
| Catalyst | Palladium catalyst with organic photosensitizer | None (Step 1), Copper catalyst (Step 3) |
| Reagent Toxicity | Moderate | High (Sodium Nitrite, Diazonium salts) |
| Process Complexity | Low | High |
Experimental Protocols
Method 1: Palladium-Catalyzed Decarboxylative Formylation
This modern approach utilizes a synergistic photoredox and palladium catalytic system to directly introduce a formyl group onto the biphenyl scaffold.
Experimental Workflow:
Protocol:
In a nitrogen-filled glovebox, a reaction vessel is charged with 2-bromo-4'-chlorobiphenyl (1.0 mmol), glyoxylic acid (1.5 mmol), an organic photosensitizer such as 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) (1-2 mol%), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (5 mol%). Anhydrous dimethylformamide (DMF, 0.1 M) is added, and the vessel is sealed. The reaction mixture is then irradiated with blue LEDs at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound.
Method 2: Gomberg-Bachmann Reaction and Subsequent Formylation
This classical, multi-step approach first constructs the biphenyl backbone and then modifies the functional group.
Experimental Workflow:
Protocol:
-
Step 1 & 2: Synthesis of 4'-Chloro-2-aminobiphenyl via Gomberg-Bachmann Reaction. 4-Chloroaniline (1.0 equiv) is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.05 equiv) in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt. This cold diazonium salt solution is then slowly added to a stirred solution of aniline (excess) at room temperature. The reaction proceeds with the evolution of nitrogen gas. After the addition is complete, the mixture is stirred for several hours. The product, 4'-Chloro-2-aminobiphenyl, is then isolated by extraction and purified.[1]
-
Step 3: Conversion to this compound. The synthesized 4'-Chloro-2-aminobiphenyl is diazotized under similar conditions as in Step 1. The resulting diazonium salt is then subjected to a Sandmeyer-type formylation. This involves reacting the diazonium salt with formaldoxime in the presence of a copper(I) catalyst. The reaction mixture is typically heated to facilitate the conversion. The final product, this compound, is isolated by extraction and purified by chromatography or recrystallization.
Concluding Remarks for the Modern Researcher
For researchers and professionals in drug development, the choice of synthetic route is critical. While the Gomberg-Bachmann approach is a classic method, its multi-step nature, use of hazardous reagents, and lower overall yield make it less favorable for efficient and scalable synthesis. The palladium-catalyzed decarboxylative formylation represents a significant advancement, offering a more direct, high-yielding, and streamlined process. The milder reaction conditions and reduced number of steps not only improve efficiency but also contribute to a greener and more sustainable synthetic protocol. Adopting such modern synthetic methodologies can provide a competitive edge in the rapid and cost-effective production of key pharmaceutical intermediates like this compound.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4'-Chlorobiphenyl-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 4'-Chlorobiphenyl-2-carbaldehyde. The following procedures are based on the known hazards of similar chemical compounds, including halogenated biphenyls and aldehydes.
I. Hazard Assessment and Personal Protective Equipment (PPE)
This compound is presumed to possess hazards similar to other chlorinated biphenyls and aldehydes. These include potential acute oral toxicity, skin and eye irritation, and possible respiratory irritation.[1] It is also anticipated to be toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Level of Protection | Equipment | Purpose |
| Standard Laboratory Use | Chemical-resistant gloves (Nitrile rubber recommended), Safety glasses with side shields or goggles, Laboratory coat | To prevent skin and eye contact during routine handling of small quantities in a controlled environment.[2] |
| Operations with Potential for Splash or Aerosol Generation | Face shield, Chemical-resistant apron or coveralls (e.g., DuPont™ Tyvek®) | To provide additional protection for the face and body from splashes or aerosols.[3] |
| Handling of Powders or in Case of Inadequate Ventilation | Approved vapor respirator | To prevent inhalation of dust or vapors, especially when handling the solid compound or if local exhaust ventilation is insufficient.[4] |
Note: Always consult the specific Safety Data Sheet (SDS) for the exact chemical you are using. If an SDS for this compound is unavailable, treat it with the precautions required for a hazardous substance.
II. Standard Operating Procedure for Handling
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure an eyewash station and safety shower are readily accessible in the work area.[4]
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area in the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer: When weighing the solid, perform the task in the fume hood to contain any dust. Use appropriate tools (e.g., spatula) for transfer to prevent spillage.
-
In Solution: When working with the compound in solution, use a sealed container for mixing and transport.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands and any exposed skin thoroughly with soap and water.
III. Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[4] Flush the affected area with copious amounts of water for at least 15 minutes.[5][6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention. |
| Spill | For small spills, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[6] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.[5] |
IV. Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and appropriate containers. Do not mix with other waste streams unless explicitly permitted.
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by the institution's authorized hazardous waste management service. Follow all local, state, and federal regulations for the disposal of polychlorinated biphenyl waste.[7][8]
V. Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
